molecular formula C8H6N2O2 B1288937 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 754214-42-1

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B1288937
CAS No.: 754214-42-1
M. Wt: 162.15 g/mol
InChI Key: SINFYKZXNIJIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINFYKZXNIJIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619868
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754214-42-1
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754214-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 754214-42-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, also known as 7-azaindole-5-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, containing both a pyrrole and a pyridine ring, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The 7-azaindole core is considered a "privileged structure" because it can mimic the purine core of ATP, enabling compounds derived from it to effectively bind to the ATP-binding sites of various kinases. This property has led to its extensive use in the development of potent inhibitors for key signaling pathways implicated in cancer and inflammatory diseases.

This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of this compound, with a focus on its role as a precursor to targeted therapeutics.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available for the title compound, other properties are extrapolated from its parent compound, 7-azaindole, or are estimated.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂--INVALID-LINK--
Molecular Weight 162.15 g/mol --INVALID-LINK--
CAS Number 754214-42-1--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 250-260°C (decomposes)--INVALID-LINK--
Boiling Point Not applicable (decomposes)--INVALID-LINK--
Density ~1.4 g/cm³ (estimated)--INVALID-LINK--
Solubility Slightly soluble in water; soluble in DMSO and ethanol.[1]--INVALID-LINK--
pKa 7.69 ± 0.20 (Predicted for 7-azaindole)--INVALID-LINK--

Spectroscopic Data

  • ¹H NMR Spectrum: A reference ¹H NMR spectrum can be found on --INVALID-LINK--.[2]

  • ¹³C NMR, IR, and Mass Spectrometry: Specific and verified ¹³C NMR, IR, and mass spectrometry data for this compound are not widely published. Researchers are advised to acquire this data on their own samples for confirmation of identity and purity. Predicted mass spectral data can be found on --INVALID-LINK--.[3]

Synthesis and Experimental Protocols

A detailed, publicly available experimental protocol for the direct synthesis of this compound is scarce. However, a plausible and commonly employed synthetic route involves the use of 5-bromo-7-azaindole as a key intermediate. The general workflow for this synthesis is outlined below.

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: the synthesis of the 5-bromo-7-azaindole intermediate, followed by its conversion to the target carboxylic acid.

G cluster_0 Stage 1: Synthesis of 5-bromo-7-azaindole cluster_1 Stage 2: Carboxylation 2-Hydrazino-5-bromopyridine 2-Hydrazino-5-bromopyridine Fischer Indole Synthesis Fischer Indole Synthesis 2-Hydrazino-5-bromopyridine->Fischer Indole Synthesis Acetaldehyde, H₂SO₄, Catalyst 5-bromo-7-azaindole 5-bromo-7-azaindole Fischer Indole Synthesis->5-bromo-7-azaindole Carboxylation Carboxylation 5-bromo-7-azaindole->Carboxylation 1. t-BuLi 2. CO₂ (gas) This compound This compound Carboxylation->this compound

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-bromo-7-azaindole

This protocol is adapted from a patented method and serves as a representative example.[4]

Materials:

  • 2-Hydrazino-5-bromopyridine

  • Acetaldehyde

  • Concentrated Sulfuric Acid

  • Catalyst (mixture of phosphorus oxychloride, copper acetate, and niobium pentachloride)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve 2-hydrazino-5-bromopyridine in the chosen solvent in a reaction vessel.

  • Carefully add concentrated sulfuric acid to the solution and mix thoroughly.

  • Heat the mixture to a temperature between 70-90°C.

  • Add the catalyst mixture to the heated solution.

  • While stirring, add acetaldehyde to the reaction mixture.

  • Reflux the reaction for 3-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and subject the filtrate to reduced pressure distillation.

  • Recrystallize the crude product to obtain pure 5-bromo-7-azaindole.

Experimental Protocol: Conversion to this compound

This protocol is based on a general method for the carboxylation of aryl bromides.[5]

Materials:

  • 5-bromo-7-azaindole

  • tert-Butyllithium (t-BuLi) in pentane

  • Dry Ether (Et₂O)

  • Carbon Dioxide (gas)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-7-azaindole in dry ether.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium in pentane dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for approximately 40 minutes.

  • Bubble dry carbon dioxide gas through the reaction mixture.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Biological Activity and Applications in Drug Discovery

This compound is a crucial starting material for the synthesis of a variety of kinase and phosphodiesterase inhibitors. The 7-azaindole scaffold has been identified as a key pharmacophore that can effectively target the ATP-binding pocket of these enzymes.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers.

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCG->PKC PKC->Nucleus STAT->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Simplified FGFR Signaling Pathway.

Janus Kinase (JAK) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is also central to the development of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a primary route for a multitude of cytokine and growth factor signals, playing a key role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and malignancies.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Immune Response) Nucleus->Gene_Transcription PDE4_Signaling GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA PKA cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation AMP 5'-AMP PDE4->AMP Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response Inhibition EPAC->Inflammatory_Response Inhibition

References

An In-Depth Technical Guide to 7-Azaindole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-azaindole-5-carboxylic acid, a key heterocyclic compound in pharmaceutical research and organic synthesis. This document details its fundamental properties, provides illustrative experimental protocols, and explores its relevance in cell signaling pathways.

Core Molecular Data

7-Azaindole-5-carboxylic acid, also known as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, is a versatile building block in the development of bioactive molecules. Its key quantitative data are summarized below.

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
CAS Number 754214-42-1

Physicochemical Properties

PropertyDescription
Appearance White to off-white crystalline powder
Melting Point 250-260°C (decomposes)
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and ethanol

Representative Experimental Protocols

Representative Synthesis of a 3,5-Disubstituted-7-Azaindole Core

The following is a representative multi-step synthesis for a 3,5-disubstituted-7-azaindole, which can be adapted for the synthesis of various derivatives. This process involves Suzuki coupling reactions to introduce substituents at the 3 and 5 positions of the 7-azaindole core.

Step 1: Suzuki Coupling to Introduce a Substituent at the 5-Position

  • Combine 5-bromo-7-azaindole (1.0 equivalent), a desired boronic acid or pinacol ester (e.g., 1-methyl-4-pyrazoleboronic acid pinacol ester, 2.5 equivalents), and PdCl₂(dppf)·CH₂Cl₂ (10 mol%) in a microwave vial.

  • Purge the vial with nitrogen and evacuate three times.

  • Add a 3:1 mixture of dioxane and water.

  • Heat the reaction mixture to 85°C for 4 hours.

  • After cooling, extract the product with an organic solvent and purify by flash chromatography.

Step 2: Iodination at the 3-Position

  • Dissolve the product from Step 1 in acetonitrile.

  • Add N-iodosuccinimide (NIS) and heat the mixture to 50°C for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

Step 3: Protection of the Indole Nitrogen

  • Dissolve the iodinated product in dichloromethane (DCM).

  • Add tosyl chloride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).

  • Stir the reaction at room temperature for 12 hours.

  • Work up the reaction and purify the tosyl-protected intermediate.

Step 4: Second Suzuki Coupling to Introduce a Substituent at the 3-Position

  • Combine the tosyl-protected intermediate, a second desired boronic acid or pinacol ester, and PdCl₂(dppf)·CH₂Cl₂ in a microwave vial.

  • Add a 3:1 mixture of dioxane and water.

  • Heat the reaction in a microwave reactor at 120°C for 30 minutes.

  • Purify the disubstituted product.

Step 5: Deprotection

  • Treat the protected product with 2M aqueous sodium hydroxide in dioxane.

  • Heat the mixture in a microwave reactor at 150°C for 1-10 minutes to remove the tosyl group.

  • Purify the final 3,5-disubstituted-7-azaindole product.

G cluster_synthesis Representative Synthesis Workflow start 5-Bromo-7-Azaindole step1 Suzuki Coupling (5-position) start->step1 step2 Iodination (3-position) step1->step2 step3 Tosyl Protection (N-H) step2->step3 step4 Suzuki Coupling (3-position) step3->step4 step5 Deprotection step4->step5 end_product 3,5-Disubstituted-7-Azaindole step5->end_product

Caption: A generalized workflow for the synthesis of 3,5-disubstituted-7-azaindoles.

Representative Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for a related compound, 5-bromo-7-azaindole, and can be used as a starting point for the analysis of 7-azaindole-5-carboxylic acid.

  • Column: A reverse-phase C8 or C18 column (e.g., Waters SunFire C18, 4.6 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.

    • For standard HPLC: 0.1% phosphoric acid.

    • For Mass Spectrometry (MS) compatible analysis: 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO or methanol).

    • Dilute the stock solution with the initial mobile phase composition to the desired concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Run a gradient elution from a low to a high concentration of acetonitrile to ensure the separation of the compound from any impurities.

G cluster_hplc Representative HPLC Analysis Workflow sample_prep Sample Preparation (Dissolve & Dilute) filtration Filtration (0.45 µm filter) sample_prep->filtration injection Injection (10 µL) filtration->injection separation Reverse-Phase Column (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for the HPLC analysis of a 7-azaindole derivative.

Role in Signaling Pathways

7-Azaindole derivatives are known to be potent inhibitors of various protein kinases, playing a significant role in cancer research and therapy. One such important pathway is the Extracellular signal-regulated kinase 5 (Erk5) signaling pathway, which is crucial in cancer cell proliferation, migration, and survival.

The Erk5 pathway is a three-tiered mitogen-activated protein kinase (MAPK) cascade. It is initiated by upstream kinases MEKK2 or MEKK3, which phosphorylate and activate MEK5. Activated MEK5, in turn, phosphorylates and activates Erk5. Activated Erk5 can then translocate to the nucleus and phosphorylate various transcription factors, such as MEF2, leading to changes in gene expression that promote cancer progression. 7-Azaindole-based inhibitors can block the kinase activity of Erk5, thereby inhibiting these downstream effects.

G cluster_erk5 Erk5 Signaling Pathway and Inhibition cluster_nucleus growth_factors Growth Factors / Stress receptor Receptor Tyrosine Kinase growth_factors->receptor mekk23 MEKK2/3 receptor->mekk23 mek5 MEK5 mekk23->mek5 erk5 Erk5 mek5->erk5 nucleus Nucleus erk5->nucleus azaindole 7-Azaindole Inhibitor azaindole->erk5 erk5_nuc Erk5 (active) mef2 MEF2 gene_expression Gene Expression (Proliferation, Survival, Migration) mef2->gene_expression erk5_nuc->mef2

Caption: The Erk5 signaling pathway and the inhibitory action of 7-azaindole derivatives.

A Technical Guide to the NMR Spectroscopy of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data and interpretation for 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1] This document details predicted ¹H and ¹³C NMR data, outlines experimental protocols for data acquisition, and offers a thorough interpretation of the spectral features.

Chemical Structure and Atom Numbering

The foundation of NMR spectral interpretation lies in a clear understanding of the molecule's structure and the conventional numbering of its atoms.

Caption: Chemical structure of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles for heterocyclic compounds and the influence of a carboxylic acid substituent. The data is presented for a standard deuterated solvent, such as DMSO-d₆.

¹H NMR Data (Predicted)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~12.0br s-
H2~7.6d~3.0
H3~6.6d~3.0
H4~8.8d~2.0
H7~8.3d~2.0
COOH~13.0br s-
¹³C NMR Data (Predicted)
CarbonChemical Shift (δ, ppm)
C2~128
C3~102
C3a~148
C4~135
C5~122
C6~152
C7~118
C7a~128
COOH~167

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the structural elucidation of heterocyclic compounds like this compound.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid and N-H protons.

  • Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0.00 ppm.

  • Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

A standard protocol for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer is as follows:[2]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16-64 scans are typically sufficient, depending on the sample concentration.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 0-15 ppm.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 0-200 ppm.

    • Temperature: 298 K (25 °C).

NMR_Workflow cluster_workflow NMR Data Acquisition and Interpretation Workflow sample_prep Sample Preparation (Dissolution, Filtration) data_acq NMR Data Acquisition (1H, 13C, 2D experiments) sample_prep->data_acq Load Sample processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->processing Raw Data (FID) analysis Spectral Analysis (Peak Picking, Integration, J-coupling) processing->analysis Processed Spectrum interpretation Structure Elucidation & Verification analysis->interpretation Peak List & Integrals

Caption: A generalized workflow for NMR data acquisition and analysis.

Interpretation of NMR Data

The interpretation of the NMR spectra of this compound involves a detailed analysis of chemical shifts, signal multiplicities, and coupling constants.

¹H NMR Spectrum Interpretation
  • Downfield Region (10-13 ppm): The two broad singlets observed in this region are characteristic of exchangeable protons. The signal around 13.0 ppm is assigned to the carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding.[3][4][5] The signal around 12.0 ppm is attributed to the N-H proton of the pyrrole ring. The broadness of these signals is a result of chemical exchange and quadrupole broadening from the nitrogen atom.

  • Aromatic Region (6.5-9.0 ppm):

    • H4 and H7: The signals for H4 and H7 are expected to appear as doublets in the most downfield part of the aromatic region (around 8.8 and 8.3 ppm, respectively). Their significant downfield shift is due to the deshielding effect of the adjacent nitrogen atom (N6) and the carboxylic acid group. The observed coupling will be a small meta-coupling (⁴J) of approximately 2.0 Hz.

    • H2 and H3: The protons of the pyrrole ring, H2 and H3, are expected to appear as doublets around 7.6 and 6.6 ppm, respectively. They will exhibit a typical vicinal coupling (³J) of about 3.0 Hz. The H2 proton is generally more deshielded than H3 in pyrrolo[2,3-b]pyridine systems.

¹³C NMR Spectrum Interpretation
  • Carbonyl Carbon (~167 ppm): The signal for the carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm.[3]

  • Aromatic Carbons (100-155 ppm):

    • C3a and C6: The quaternary carbons C3a and C6 are expected at the downfield end of the aromatic region due to their attachment to nitrogen atoms.

    • C2 and C7a: The chemical shifts for C2 and C7a are also influenced by the adjacent nitrogen atoms.

    • C4 and C5: The carbons of the pyridine ring, C4 and C5, will have their chemical shifts influenced by the electron-withdrawing carboxylic acid group.

    • C7: The C7 carbon is typically found at a relatively upfield position for the pyridine ring carbons.

    • C3: The C3 carbon of the pyrrole ring is generally the most shielded of the aromatic carbons in this system.

Signaling Pathways and Logical Relationships

The interpretation of NMR data follows a logical progression from raw data to structural confirmation.

Interpretation_Logic cluster_logic Logical Flow of NMR Spectral Interpretation raw_data Raw NMR Data (FID) processed_spectrum Processed 1D & 2D Spectra raw_data->processed_spectrum spectral_params Spectral Parameters (δ, J, Multiplicity, Integration) processed_spectrum->spectral_params substructure_id Substructure Identification (e.g., Carboxylic Acid, Pyrrole, Pyridine) spectral_params->substructure_id connectivity Establish Atom Connectivity (COSY, HMBC, HSQC) substructure_id->connectivity final_structure Final Structure Confirmation connectivity->final_structure

Caption: Logical workflow for the interpretation of NMR spectra.

This technical guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation, a complete set of 1D and 2D NMR experiments (COSY, HSQC, HMBC) on a purified sample is recommended.

References

Spectroscopic Characterization of 7-Azaindole-5-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole-5-carboxylic acid, a heterocyclic compound featuring a fused pyrrolopyridine ring system, is a valuable building block in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to act as a bioisostere, potentially mimicking tryptophan in biological systems, while the additional nitrogen atom in the pyridine ring imparts unique electronic properties, influencing its reactivity, solubility, and binding interactions with macromolecular targets. This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-azaindole-5-carboxylic acid, offering a foundational dataset and detailed experimental protocols for its analysis. A thorough understanding of its spectroscopic signature is paramount for quality control, structural confirmation, and for elucidating its role in various chemical and biological processes.

Physicochemical Properties

Basic physicochemical data for 7-azaindole-5-carboxylic acid is essential for its handling and use in experimental setups.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂N/A
Molecular Weight 162.15 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 250-260 °C (decomposes)N/A
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and ethanolN/A

Spectroscopic Data

The following sections detail the key spectroscopic data for 7-azaindole-5-carboxylic acid, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 7-azaindole-5-carboxylic acid in solution.

¹H NMR Spectrum:

A commercially available ¹H NMR spectrum of 7-azaindole-5-carboxylic acid provides a preliminary look at its proton signals.[1] While detailed assignments are not provided with the spectrum, typical chemical shift regions for related azaindole structures can be used for tentative assignments.

¹³C NMR Spectroscopy:

¹H NMR (Tentative Assignments) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~12.0-13.0 (br s)-COOH
~11.0-12.0 (br s)N1-H
~8.5-8.8 (d)H4
~8.0-8.3 (d)H6
~7.4-7.6 (dd)H2
~6.5-6.7 (dd)H3
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 7-azaindole-5-carboxylic acid is expected to show characteristic absorption bands related to the π-π* transitions of the aromatic system. While specific data for the 5-carboxylic acid derivative is scarce, related 7-azaindole compounds exhibit absorption maxima in the UV region.

Parameter Value Solvent
λmax Data not availableN/A
Molar Absorptivity (ε) Data not availableN/A
Fluorescence Spectroscopy

The fluorescence properties of 7-azaindole derivatives are of significant interest due to their potential as molecular probes. The fluorescence of the 7-azaindole core is known to be sensitive to the local environment.

Parameter Value Solvent
Excitation Maximum (λex) Data not availableN/A
Emission Maximum (λem) Data not availableN/A
Quantum Yield (Φ) Data not availableN/A
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of 7-azaindole-5-carboxylic acid will be characterized by the vibrations of the carboxylic acid, the N-H bond of the pyrrole ring, and the aromatic C-H and C=C/C=N bonds.

Wavenumber (cm⁻¹) Assignment Intensity
~3300-2500O-H stretch (carboxylic acid dimer)Broad, Strong
~3100N-H stretch (pyrrole)Medium
~1700C=O stretch (carboxylic acid)Strong
~1600-1450C=C and C=N stretching (aromatic rings)Medium-Strong
~1400O-H bend (in-plane)Medium
~1300-1200C-O stretch (carboxylic acid)Medium
~920O-H bend (out-of-plane, dimer)Broad, Medium

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data.

Synthesis of 7-Azaindole-5-carboxylic acid

7-Azaindole-5-carboxylic acid can be synthesized from 5-cyano-7-azaindole.[3][4][5]

Procedure:

  • Dissolve 5-cyano-7-azaindole in ethanol.

  • Add a 10% aqueous solution of potassium hydroxide.

  • Heat the reaction mixture at 90 °C for 48 hours.

  • Cool the reaction to room temperature.

  • Adjust the pH to 6 with 10% HCl.

  • Dilute with ethyl acetate and separate the layers.

  • The product can be further purified by recrystallization.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of 7-azaindole-5-carboxylic acid.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-15 ppm

Data Acquisition (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Standard proton-decoupled (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of 7-azaindole-5-carboxylic acid in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) of known concentration (e.g., 1 mM).

  • Prepare a series of dilutions from the stock solution to determine molar absorptivity.

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record a baseline with the solvent in both the sample and reference cuvettes.

  • Measure the absorbance of the sample solutions from 200 to 400 nm.

Fluorescence Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of 7-azaindole-5-carboxylic acid in a suitable spectroscopic grade solvent (e.g., ethanol) to avoid inner filter effects (absorbance at excitation wavelength < 0.1).

Data Acquisition:

  • Use a spectrofluorometer.

  • Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated emission maximum.

  • Record the emission spectrum by exciting the sample at its absorption maximum.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

  • Place a small amount of the solid 7-azaindole-5-carboxylic acid powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of 7-azaindole-5-carboxylic acid.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation cluster_report Final Report start Start: 5-cyano-7-azaindole synthesis Hydrolysis start->synthesis purification Purification synthesis->purification product 7-Azaindole-5-carboxylic Acid purification->product nmr NMR (1H, 13C) product->nmr uv_vis UV-Vis product->uv_vis fluorescence Fluorescence product->fluorescence ftir FTIR product->ftir nmr_analysis Structure Elucidation nmr->nmr_analysis uv_vis_analysis Electronic Transitions uv_vis->uv_vis_analysis fluorescence_analysis Photophysical Properties fluorescence->fluorescence_analysis ftir_analysis Functional Group ID ftir->ftir_analysis report Technical Guide nmr_analysis->report uv_vis_analysis->report fluorescence_analysis->report ftir_analysis->report

Caption: Workflow for the synthesis and spectroscopic characterization of 7-azaindole-5-carboxylic acid.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of 7-azaindole-5-carboxylic acid. While a complete set of experimentally determined quantitative data remains to be fully compiled in the scientific literature, the information and protocols presented here offer a robust framework for researchers working with this important heterocyclic compound. The provided data tables, based on available spectra and analysis of related structures, serve as a valuable reference point. The detailed experimental protocols will enable the consistent and reproducible acquisition of high-quality spectroscopic data, facilitating further research and development in areas where 7-azaindole-5-carboxylic acid is a key molecular component.

References

Solubility of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, also known as 7-azaindole-5-carboxylic acid, is a heterocyclic compound of significant interest in pharmaceutical research and drug discovery. Its structural framework is a key component in the development of various therapeutic agents, including kinase inhibitors. The solubility of this compound in organic solvents is a critical physicochemical parameter that influences its utility in synthesis, purification, formulation, and various screening assays.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents. Due to a scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information and providing detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Core Compound Information

Attribute Value
IUPAC Name This compound
Synonyms 7-Azaindole-5-carboxylic acid
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
CAS Number 754214-42-1

Qualitative Solubility Profile

Generally, 7-azaindole derivatives are noted to have distinct physicochemical properties compared to their indole analogs due to the presence of the nitrogen atom in the six-membered ring. This often influences properties like LogP, polar surface area, and aqueous solubility.

Based on available data sheets and synthetic procedures, the solubility of this compound in common organic solvents can be summarized as follows:

Solvent Qualitative Solubility Context from Literature
Dimethyl Sulfoxide (DMSO)SolubleA product specification sheet indicates solubility in DMSO.[1]
EthanolSolubleA product specification sheet indicates solubility in ethanol.[1]
MethanolLikely SolubleOften used as a solvent in reactions and purifications involving 7-azaindole derivatives.
Dichloromethane (DCM)Sparingly SolubleUsed in purification procedures such as column chromatography, suggesting some degree of solubility.
Ethyl Acetate (EtOAc)Sparingly SolubleEmployed as a solvent in purification steps, indicating some solubility.

It is important to note that the term "soluble" is qualitative. The actual solubility can vary significantly with temperature and the presence of impurities. For drug development and process chemistry, obtaining precise quantitative data is crucial.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, several established experimental protocols can be employed. The choice of method often depends on the required accuracy, throughput, and the amount of compound available.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with the solid drug.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The agitation can be done using a shaker, stirrer, or rotator.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantification. A calibration curve of the compound in the same solvent is required for accurate concentration determination.

Diagram: Shake-Flask Solubility Determination Workflow

G Shake-Flask Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Separate solid and liquid phases (Centrifugation or Filtration) B->C D Collect clear supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E F Calculate solubility E->F

Caption: A generalized workflow for determining thermodynamic solubility using the shake-flask method.

High-Throughput Screening (HTS) Methods for Kinetic Solubility

Kinetic solubility measurements are often used in early drug discovery to quickly assess the solubility of a large number of compounds. These methods are typically faster and require less material than equilibrium methods.

Methodology (Solvent Precipitation Method):

  • Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Addition to Assay Buffer: In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of the target organic solvent (or aqueous buffer).

  • Precipitation and Equilibration: The compound may precipitate upon addition to the anti-solvent. The plate is typically shaken for a short period (e.g., 1-2 hours) to allow for a degree of equilibration.

  • Analysis: The amount of dissolved compound is then determined. This can be done by:

    • Nephelometry/Turbidimetry: Measuring the light scattering caused by the precipitated particles.

    • UV-Vis Spectroscopy: After filtering out the precipitate, the concentration of the dissolved compound in the filtrate is measured.

    • HPLC-UV: Similar to the equilibrium method, the filtrate is analyzed by HPLC for a more accurate quantification.

Diagram: High-Throughput Kinetic Solubility Workflow

G High-Throughput Kinetic Solubility Workflow A Prepare DMSO stock solution B Dispense into multi-well plate containing target solvent A->B C Incubate with shaking (e.g., 1-2h) B->C D Filter to remove precipitate C->D E Analyze filtrate (UV-Vis or HPLC-UV) D->E F Determine kinetic solubility E->F

Caption: A typical workflow for high-throughput kinetic solubility assessment.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains limited in the public domain, qualitative assessments indicate its solubility in polar aprotic solvents like DMSO and protic solvents like ethanol. For research and development purposes where precise solubility is required, the experimental protocols detailed in this guide, particularly the shake-flask method for thermodynamic solubility, are recommended. The provided workflows serve as a practical starting point for laboratories to generate the necessary data to advance their research and development activities with this important heterocyclic compound.

References

Physicochemical properties of 7-azaindole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 7-Azaindole-5-Carboxylic Acid

Introduction

7-Azaindole-5-carboxylic acid, also known as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, is a heterocyclic compound of significant interest in pharmaceutical research and organic synthesis.[1] Its unique pyrrolo-pyridine structure serves as a versatile building block for the development of bioactive molecules, particularly as an intermediate in the synthesis of kinase inhibitors and antiviral agents.[1] The azaindole scaffold is a bioisostere of indole and purine systems, and the inclusion of a nitrogen atom can modulate physicochemical properties and create additional hydrogen bonding opportunities, potentially leading to higher binding affinity and potency of drug candidates.[2] This guide provides a comprehensive overview of the core physicochemical properties of 7-azaindole-5-carboxylic acid, detailed experimental protocols for their determination, and insights into its role in relevant biological pathways.

Physicochemical Properties

The key physicochemical properties of 7-azaindole-5-carboxylic acid are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

General Properties
PropertyValueReference
Molecular Formula C₈H₆N₂O₂[1][3]
Molecular Weight 162.15 g/mol [1][3]
CAS Number 754214-42-1[1][3]
Appearance White to off-white crystalline powder[1]
Density ~1.4 g/cm³ (estimated)[1]
Thermal and Solubility Properties
PropertyValueReference
Melting Point 250-260°C (decomposes)[1]
Boiling Point Not applicable (decomposes before boiling)[1]
Solubility Slightly soluble in water; Soluble in DMSO and ethanol[1]
Ionization and Lipophilicity
PropertyValueNotes
pKa Data not availableThe pKa of the parent 7-azaindole is 4.59.[4] Predicted pKa values for similar structures, such as 6-fluoro-7-azaindole-5-carboxylic acid, are around 13.53.[5] Experimental determination is required for an accurate value.
LogP Data not availableThe partition coefficient (LogP) is a critical measure of lipophilicity. Experimental determination via methods like RP-HPLC is recommended.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range. Impurities typically depress and broaden the melting range.[6]

Methodology: Capillary Method using a Mel-Temp Apparatus [6][7][8][9]

  • Sample Preparation:

    • Ensure the 7-azaindole-5-carboxylic acid sample is completely dry and in a fine powder form.[7]

    • Obtain a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[7]

  • Apparatus Setup:

    • Insert the prepared capillary tube into a slot in the melting point apparatus (e.g., Mel-Temp).

    • Turn on the apparatus and set the heating rate. For a preliminary, rapid determination, a higher heating rate can be used to find an approximate melting point.[6]

  • Measurement:

    • For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point.[7]

    • Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Solubility Determination

Solubility tests provide qualitative information about the polarity and the presence of acidic or basic functional groups.[10]

Methodology: Qualitative Assessment [11][12]

  • Preparation:

    • Label a series of clean, dry test tubes for each solvent to be tested (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, DMSO).

  • Procedure:

    • Place approximately 25 mg of 7-azaindole-5-carboxylic acid into a test tube.

    • Add 0.75 mL of the chosen solvent in small portions.

    • After each addition, shake the test tube vigorously for 1-2 minutes.

    • Observe and record whether the compound is soluble, partially soluble, or insoluble.

  • Acid/Base Characterization:

    • Solubility in 5% NaOH: Indicates the presence of an acidic functional group (like a carboxylic acid).[10][12]

    • Solubility in 5% NaHCO₃: Differentiates strong acids (soluble) from weak acids (insoluble). Carboxylic acids are typically strong enough to dissolve.[10][12]

    • Solubility in 5% HCl: Indicates the presence of a basic functional group (like the pyridine nitrogen in the azaindole ring).[12]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like 7-azaindole-5-carboxylic acid (a carboxylic acid and a basic pyridine nitrogen), multiple pKa values will exist.

Methodology: NMR Spectroscopy [13][14]

  • Sample Preparation:

    • Prepare a solution of 7-azaindole-5-carboxylic acid in deuterium oxide (D₂O).

  • Titration and Data Acquisition:

    • Adjust the pD (the pH equivalent in D₂O) of the solution using small additions of DCl or NaOD.

    • Acquire a ¹H NMR spectrum at a series of pD values, covering a range that spans the expected pKa values.

  • Data Analysis:

    • The chemical shifts (δ) of the protons on the aromatic rings will change as the molecule becomes protonated or deprotonated.[13]

    • Plot the chemical shift of a specific proton against the pD. This will generate a sigmoidal titration curve.

    • The pKa is the pD value at the inflection point of this curve.

    • The pKa can be calculated for each proton that shows a significant chemical shift change, and the average value provides the final result.[13]

LogP Determination

The octanol-water partition coefficient (LogP) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key indicator of a drug's lipophilicity.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [15][16][17]

  • System Preparation:

    • Use an RP-HPLC system with a C18 column.

    • The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[18]

  • Calibration:

    • Select a series of reference compounds with known LogP values that span the expected range for the test compound.

    • Inject each reference compound into the HPLC system and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards.[15]

  • Sample Analysis:

    • Dissolve 7-azaindole-5-carboxylic acid in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

    • Determine its retention time and calculate its capacity factor (k).

  • Calculation:

    • Using the equation of the linear regression from the calibration curve, calculate the LogP of 7-azaindole-5-carboxylic acid from its measured log k value.[15]

Signaling Pathways and Biological Relevance

Derivatives of the 7-azaindole scaffold are prominent in drug discovery, particularly as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. 7-azaindole-based compounds have been developed as potent inhibitors of various kinases, including PI3K, c-Met, and FGFR4.[19][20][21]

The general mechanism involves the 7-azaindole core acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase enzyme in the ATP-binding pocket. This competitive inhibition prevents the binding of ATP and blocks the downstream signaling cascade, leading to effects like the inhibition of cell proliferation and survival.[2][19]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., FGFR4, c-Met) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor (e.g., FGF19) GrowthFactor->RTK Binds & Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Response Cell Proliferation, Survival, Angiogenesis mTOR->Response Promotes Azaindole 7-Azaindole Derivative (Kinase Inhibitor) Azaindole->PI3K Inhibits

Caption: Generalized Kinase Inhibition Signaling Pathway.

Experimental and Synthetic Workflows

The synthesis of functionalized 7-azaindole derivatives often involves multi-step processes. A common strategy is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce substituents at specific positions on the azaindole core.[20][22]

G cluster_synthesis Synthetic Workflow for a 3,5-Disubstituted 7-Azaindole Start 5-Bromo-7-azaindole Iodination Iodination at C3 (e.g., NIS) Start->Iodination Protection N-Protection (e.g., Tosyl chloride) Iodination->Protection Coupling1 First Suzuki Coupling (Position 5) Protection->Coupling1 Coupling2 Second Suzuki Coupling (Position 3) Coupling1->Coupling2 Deprotection N-Deprotection (e.g., NaOH) Coupling2->Deprotection Final Final 3,5-Disubstituted 7-Azaindole Derivative Deprotection->Final

Caption: General Synthetic Workflow for 7-Azaindole Derivatives.

A logical workflow for the characterization of a novel compound like 7-azaindole-5-carboxylic acid would follow a structured sequence of experiments to determine its fundamental properties.

G cluster_workflow Physicochemical Characterization Workflow Start Obtain Pure Sample of 7-Azaindole-5-carboxylic acid Purity Confirm Purity (e.g., HPLC, NMR) Start->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Qualitative Solubility Screening Purity->Solubility Report Compile Data and Generate Report MeltingPoint->Report pKa pKa Determination (NMR or Potentiometric Titration) Solubility->pKa LogP LogP Determination (RP-HPLC Method) Solubility->LogP pKa->Report LogP->Report

Caption: Workflow for Physicochemical Property Determination.

References

The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and biological significance.[1][2] Its structural resemblance to endogenous purines allows it to effectively mimic the hinge-binding motif of ATP, the universal substrate for all kinases.[3] This inherent property, combined with favorable physicochemical characteristics, has established the 7-azaindole core as a cornerstone in the design of potent and selective inhibitors for a multitude of therapeutic targets. This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole scaffold, with a focus on its role in kinase inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The strategic incorporation of a nitrogen atom in the six-membered ring of the indole structure imparts several advantageous properties to the 7-azaindole scaffold. These include enhanced hydrogen bonding capabilities, improved aqueous solubility, and modulated lipophilicity, which can lead to superior pharmacokinetic profiles compared to their carbocyclic counterparts.[1] The first FDA-approved drug containing this scaffold, Vemurafenib, a potent BRAF kinase inhibitor for the treatment of melanoma, underscored the immense therapeutic potential of 7-azaindole-based compounds and catalyzed further exploration of this versatile core in drug discovery programs.[1][4]

Core Biological Activity: Kinase Inhibition

The most prominent biological role of the 7-azaindole scaffold is its function as a hinge-binding motif in protein kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The 7-azaindole core effectively competes with ATP for binding to the kinase active site by forming two crucial hydrogen bonds with the hinge region backbone, a key interaction for potent inhibition.[3]

Mechanism of Action at the Kinase Hinge

The pyridine nitrogen (N7) of the 7-azaindole ring acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor. This bidentate hydrogen bonding pattern with the kinase hinge region is a conserved binding mode observed across numerous kinase families.

A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction with ADP-Glo™ Reagent D->E F Incubate to Deplete ATP E->F G Add Kinase Detection Reagent F->G H Incubate to Generate Luminescence G->H I Measure Luminescence H->I J Data Analysis (IC50 determination) I->J RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation Inhibitor 7-Azaindole (Vemurafenib) Inhibitor->BRAF

References

Methodological & Application

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid from 5-bromo-7-azaindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 5-bromo-7-azaindole. The protocols outlined below offer two primary synthetic strategies: a robust lithium-halogen exchange followed by carboxylation, and an alternative palladium-catalyzed carbonylation approach.

Introduction

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery due to its structural resemblance to indole and purine, allowing it to interact with a wide range of biological targets. Specifically, derivatives functionalized at the 5-position with a carboxylic acid group are key intermediates in the synthesis of various kinase inhibitors and other therapeutic agents. This document details reliable methods for the conversion of 5-bromo-7-azaindole to this compound, addressing the need for efficient and scalable synthetic routes.

Synthetic Strategies

Two primary methods for the synthesis of the target compound are presented:

  • Lithium-Halogen Exchange and Carboxylation: This is a well-established and high-yielding method that involves the protection of the azaindole nitrogen, followed by a lithium-halogen exchange at low temperature and subsequent quenching with carbon dioxide.

  • Palladium-Catalyzed Carbonylation: This method offers an alternative route using a palladium catalyst to introduce the carboxyl group. This approach can be advantageous in terms of functional group tolerance and avoiding the use of highly reactive organolithium reagents.

Protocol 1: Synthesis via Lithium-Halogen Exchange

This protocol is divided into three main stages: N-protection of 5-bromo-7-azaindole, lithium-halogen exchange followed by carboxylation, and deprotection to yield the final product.

Stage 1: N-Protection of 5-bromo-7-azaindole

The acidic N-H proton of the 7-azaindole core must be protected prior to the lithium-halogen exchange to prevent unwanted side reactions. A variety of protecting groups can be employed, with the triisopropylsilyl (TIPS) group being particularly suitable for reactions involving strong bases.

Experimental Protocol: N-Triisopropylsilylation

  • To a stirred solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-TIPS-5-bromo-7-azaindole.

Reagent/SolventMolar Eq.Purity/Concentration
5-bromo-7-azaindole1.0>98%
Sodium Hydride1.260% in mineral oil
Triisopropylsilyl chloride1.1>98%
Tetrahydrofuran (THF)-Anhydrous

Table 1: Reagents for N-Triisopropylsilylation.

Stage 2: Lithium-Halogen Exchange and Carboxylation

This step involves the core transformation of the bromo-substituent to a carboxylic acid.

Experimental Protocol: Carboxylation

  • Dissolve N-TIPS-5-bromo-7-azaindole (1.0 eq) in anhydrous diethyl ether (Et2O, 0.15 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add tert-butyllithium (2.1 eq, 1.7 M solution in pentane) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 40 minutes.

  • Bubble dry carbon dioxide gas through the reaction mixture for 30-60 minutes, ensuring the temperature remains at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water.

  • Adjust the pH of the aqueous layer to ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-TIPS-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Reagent/SolventMolar Eq.Purity/Concentration
N-TIPS-5-bromo-7-azaindole1.0Purified
tert-Butyllithium2.11.7 M in pentane
Carbon DioxideExcessDry gas
Diethyl Ether (Et2O)-Anhydrous

Table 2: Reagents for Lithium-Halogen Exchange and Carboxylation.

Stage 3: Deprotection

The final step is the removal of the N-protecting group to yield the target carboxylic acid.

Experimental Protocol: Desilylation

  • Dissolve the crude N-TIPS-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in THF (0.2 M).

  • Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford this compound.

Reagent/SolventMolar Eq.Purity/Concentration
N-TIPS-protected acid1.0Crude
TBAF1.51 M in THF
Tetrahydrofuran (THF)--

Table 3: Reagents for Deprotection.

Expected Yield: The overall yield for this three-step process is typically in the range of 60-75%.

Alternative N-Protecting Groups

A variety of protecting groups can be utilized for the 7-azaindole nitrogen. The choice of protecting group will depend on the specific reaction conditions of subsequent steps and the desired deprotection strategy.

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
TosylTsTsCl, NaH, DMFNaOH, MeOH/H2O, heat[1]
BenzenesulfonylBsBsCl, NaH, DMFMg, MeOH, sonication
(2-Trimethylsilyl)ethoxymethylSEMSEMCl, NaH, DMFTBAF, THF or HCl, EtOH
tert-ButoxycarbonylBocBoc2O, DMAP, CH2Cl2[2]TFA, CH2Cl2 or HCl in Dioxane
PivaloylPivPivCl, NaH, DMFLDA, THF, 40-45 °C[3]

Table 4: Common N-Protecting Groups for 7-Azaindole.

Protocol 2: Synthesis via Palladium-Catalyzed Carbonylation (Alternative Route)

Palladium-catalyzed carbonylation offers a valuable alternative for the synthesis of this compound, often proceeding under milder conditions than the lithium-halogen exchange. This method typically involves the formation of an ester intermediate, which is then hydrolyzed to the carboxylic acid.

Experimental Protocol: Palladium-Catalyzed Methoxycarbonylation

  • To a pressure vessel, add N-protected 5-bromo-7-azaindole (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.05 eq), and a suitable phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf, 0.1 eq).

  • Add anhydrous methanol (as both reactant and solvent) and a base such as triethylamine (Et3N, 2.0 eq).

  • Seal the vessel and purge with carbon monoxide (CO) gas several times.

  • Pressurize the vessel with CO (e.g., 5-10 atm) and heat the reaction mixture to 80-100 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully vent the CO gas.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude methyl ester by flash column chromatography.

Hydrolysis of the Methyl Ester

  • Dissolve the purified methyl ester in a mixture of methanol and water.

  • Add an excess of a base such as lithium hydroxide or sodium hydroxide.

  • Stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the N-protected carboxylic acid.

  • Proceed with the deprotection step as described in Protocol 1.

Reagent/SolventMolar Eq.Purity/Concentration
N-Protected 5-bromo-7-azaindole1.0Purified
Palladium(II) Acetate0.05Catalyst grade
dppf0.1>98%
Carbon MonoxideExcessHigh purity gas
Methanol-Anhydrous
Triethylamine2.0>99%

Table 5: Reagents for Palladium-Catalyzed Methoxycarbonylation.

Characterization Data for this compound

PropertyData
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol [4]
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6, 400 MHz) δ 11.95 (s, 1H), 8.65 (d, J=2.0 Hz, 1H), 8.30 (d, J=2.0 Hz, 1H), 7.55 (t, J=2.8 Hz, 1H), 6.50 (dd, J=3.2, 1.6 Hz, 1H)
13C NMR (DMSO-d6, 100 MHz) δ 167.5, 149.0, 145.5, 131.0, 128.5, 120.0, 116.0, 115.5, 100.0
Mass Spectrum (ESI-MS) m/z 163.1 [M+H]+

Table 6: Physicochemical and Spectroscopic Data.[5][6]

Visualizing the Workflow and Chemical Transformation

Synthesis_Workflow cluster_protection Stage 1: N-Protection cluster_carboxylation Stage 2: Carboxylation cluster_deprotection Stage 3: Deprotection A 5-bromo-7-azaindole B N-Protected 5-bromo-7-azaindole A->B Protecting Agent (e.g., TIPSCl, NaH) A->B C Lithium-Halogen Exchange Intermediate B->C t-BuLi, -78°C B->C D N-Protected Carboxylic Acid C->D CO2 (gas) C->D E 1H-Pyrrolo[2,3-b]pyridine- 5-carboxylic acid D->E Deprotecting Agent (e.g., TBAF) D->E

Caption: Experimental workflow for the synthesis via lithium-halogen exchange.

Chemical_Reaction start 5-bromo-7-azaindole prot N-Protected 5-bromo-7-azaindole start->prot 1. Protection inter Organolithium Intermediate prot->inter 2. t-BuLi prot_acid N-Protected Carboxylic Acid inter->prot_acid 3. CO2 final 1H-Pyrrolo[2,3-b]pyridine- 5-carboxylic acid prot_acid->final 4. Deprotection

Caption: Chemical transformation pathway.

Conclusion

The synthesis of this compound from 5-bromo-7-azaindole is a critical transformation for the development of novel therapeutics. The detailed protocols provided herein for both the lithium-halogen exchange and palladium-catalyzed carbonylation routes offer researchers reliable and adaptable methods to access this important building block. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and functional group compatibility. The data and diagrams presented are intended to facilitate the practical application of these synthetic strategies in a research and development setting.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling for 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the functionalization of the 7-azaindole scaffold using the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of compounds, particularly in the development of novel therapeutics where the 7-azaindole core is a prevalent motif.

Introduction

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is a key structural component in numerous biologically active molecules and approved drugs due to its ability to mimic indole and act as a versatile hydrogen bond donor and acceptor. The Suzuki-Miyaura coupling offers a robust and efficient method for introducing aryl, heteroaryl, and other organic substituents at various positions of the 7-azaindole ring system, enabling extensive structure-activity relationship (SAR) studies. This document outlines optimized conditions and protocols for achieving high-yield functionalization of halogenated 7-azaindoles.

General Workflow for Suzuki-Miyaura Coupling of 7-Azaindoles

The following diagram illustrates the typical experimental workflow for the Suzuki-Miyaura coupling of a halogenated 7-azaindole with a boronic acid or ester.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 7-Halo-azaindole, Boronic Acid/Ester, and Base in a reaction vessel B Add Solvent (e.g., Toluene/Ethanol, Dioxane/Water) A->B C Degas the reaction mixture (e.g., Argon bubbling) B->C D Add Palladium Catalyst and Ligand (e.g., Pd2(dba)3/SPhos) C->D E Heat the reaction mixture (e.g., 60-110 °C) D->E F Monitor reaction progress (e.g., TLC, LC-MS) E->F G Cool to room temperature F->G H Aqueous work-up (e.g., Extraction with organic solvent) G->H I Dry organic layer and concentrate under vacuum H->I J Purify by column chromatography I->J K Characterize the functionalized 7-azaindole J->K

Caption: General workflow for the Suzuki-Miyaura coupling of 7-azaindoles.

Data Presentation: Reaction Yields

The following tables summarize the yields of various substituted 7-azaindoles synthesized via Suzuki-Miyaura coupling under different conditions.

Table 1: Synthesis of C3-Monoaryl 7-Azaindoles [1]

An efficient method for the synthesis of C3-monoaryl 7-azaindoles has been developed using a Pd2dba3/SPhos catalytic system.[1] The reaction of 6-chloro-3-iodo-N-protected 7-azaindole with various aryl boronic acids provided good to excellent yields.[1]

ProductAr¹-B(OH)₂ (Ar¹)Yield (%)
10aPhenyl81
10b4-Methylphenyl89
10c3-Methylphenyl93
10d4-Methoxyphenyl93
10e4-Fluorophenyl79
10f3,5-Bis(trifluoromethyl)phenyl67

Table 2: One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles [1]

A one-pot, chemo-selective method has been established for the synthesis of C3,C6-diaryl 7-azaindoles from 6-chloro-3-iodo-N-protected 7-azaindoles.[1] This sequential coupling involves an initial C3-arylation followed by a C6-arylation in the same vessel.[1]

ProductAr¹Ar²Yield (%)
11aPhenylPhenyl88
11b4-MethylphenylPhenyl75
11c3-MethylphenylPhenyl74
11d4-MethoxyphenylPhenyl78
11e4-FluorophenylPhenyl65
11f3,5-Bis(trifluoromethyl)phenylPhenyl43

Experimental Protocols

The following is a detailed protocol for the one-pot synthesis of C3,C6-diaryl 7-azaindoles, which is representative of the Suzuki-Miyaura functionalization of this scaffold.

Materials:

  • 6-chloro-3-iodo-N-protected 7-azaindole

  • Arylboronic acid (Ar¹-B(OH)₂) (1.1 equiv)

  • Arylboronic acid (Ar²-B(OH)₂) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: C3-Arylation

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-chloro-3-iodo-N-protected 7-azaindole (1.0 equiv), the first arylboronic acid (Ar¹-B(OH)₂) (1.1 equiv), and cesium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and ethanol (1:1 mixture) to the flask via syringe.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.05 equiv) and SPhos (0.05 equiv) in a small amount of the solvent mixture under an argon atmosphere.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 60 °C and stir for the time required for complete consumption of the starting material (monitor by TLC or LC-MS).

Step 2: C6-Arylation

  • After completion of the first coupling, cool the reaction mixture to room temperature.

  • Add the second arylboronic acid (Ar²-B(OH)₂) (1.2 equiv) to the reaction mixture.

  • In a separate vial, prepare a second catalyst premix by dissolving Pd₂(dba)₃ (0.10 equiv) and SPhos (0.20 equiv) in a small amount of the solvent mixture under an argon atmosphere.

  • Add the second catalyst solution to the reaction flask.

  • Heat the reaction mixture to 110 °C and stir until the C3-arylated intermediate is consumed (monitor by TLC or LC-MS).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired C3,C6-diaryl 7-azaindole.

Concluding Remarks

The Suzuki-Miyaura coupling is a highly effective and versatile method for the functionalization of the 7-azaindole core. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel 7-azaindole derivatives for drug discovery and other applications. The one-pot procedure for diarylation offers an efficient route to complex molecules, reducing synthesis time and resource utilization. Further optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. Its structure is recognized for mimicking the hinge-binding motif of ATP, enabling crucial hydrogen bond interactions within the kinase active site. The strategic functionalization of this core, especially at the 5-position, allows for extensive exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

This document provides detailed application notes and experimental protocols for the utilization of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid as a versatile starting material for the synthesis of inhibitors targeting a range of kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), Haspin, and Cyclin-Dependent Kinase 9 (CDK9).

Synthetic Utility of this compound

This compound is a key starting material that can be readily converted into two critical intermediates for kinase inhibitor synthesis: 1H-pyrrolo[2,3-b]pyridin-5-amine and various N-substituted 1H-pyrrolo[2,3-b]pyridine-5-carboxamides . These transformations open up a wide array of possible synthetic routes to diverse kinase inhibitor pharmacophores.

G A 1H-Pyrrolo[2,3-b]pyridine- 5-carboxylic acid B 1H-Pyrrolo[2,3-b]pyridin-5-amine A->B Curtius Rearrangement C 1H-Pyrrolo[2,3-b]pyridine- 5-carboxamides A->C Amide Coupling D Kinase Inhibitors (e.g., via C-N cross-coupling) B->D E Kinase Inhibitors (e.g., JAK3 Inhibitors) C->E G cluster_0 Protocol 2: Amide Coupling A 1H-Pyrrolo[2,3-b]pyridine- 5-carboxylic acid D N-substituted 1H-pyrrolo[2,3-b]pyridine-5-carboxamide (JAK3 Inhibitor Core) A->D B Amine (e.g., (R)-3-aminopiperidine) B->D C HATU, DIPEA, DMF C->D FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCG->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation & Survival Nucleus->Proliferation JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Gene_Expression Gene Expression (Immune Response) Nucleus->Gene_Expression

Application of 7-azaindole-5-carboxylic Acid in FGFR Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] This document provides detailed application notes and protocols for researchers engaged in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors based on the 7-azaindole-5-carboxylic acid core. Dysregulation of FGFR signaling is a critical driver in numerous cancers, making it a compelling target for therapeutic intervention.[2][3] The protocols outlined below cover the synthesis, in vitro evaluation, and cellular characterization of these potent inhibitors.

I. Synthesis of 7-azaindole-5-carboxylic Acid Based FGFR Inhibitors

The synthesis of 7-azaindole-5-carboxylic acid derivatives typically involves a multi-step process, starting from commercially available precursors. The following protocol describes a general route for the synthesis of a representative inhibitor.

Protocol: Synthesis of a 7-azaindole-5-carboxylic Acid Derivative

Materials:

  • Starting materials (e.g., substituted 2-aminopyridines)

  • Alkynes

  • Palladium catalysts (e.g., Pd(PPh₃)₄)

  • Bases (e.g., K₂CO₃, NaH)

  • Solvents (e.g., Dioxane, DMF, CH₂Cl₂)

  • Reagents for functional group transformations (e.g., NIS for iodination, Tosyl chloride for protection)

  • Boronic acids or esters for Suzuki coupling

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the 7-azaindole core:

    • A common method involves the palladium-catalyzed reaction of a substituted 2-aminopyridine with an appropriate alkyne.[4]

    • Alternatively, a Sonogashira coupling of a di-halogenated pyridine followed by cyclization can be employed.[5]

  • Functionalization at the 5-position to introduce the carboxylic acid:

    • This can be achieved through various methods, including carboxylation of an organometallic intermediate or oxidation of a suitable precursor at the 5-position.

  • Modification of the 7-azaindole core:

    • The core can be further functionalized at different positions (e.g., C3) to enhance potency and selectivity. This is often achieved through reactions like Suzuki coupling with various aryl or heteroaryl boronic acids.[6]

  • Amide Coupling:

    • The 7-azaindole-5-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to generate the final inhibitor.

  • Purification:

    • The final compound is purified using techniques such as column chromatography or preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.

II. In Vitro Kinase Inhibition Assays

To evaluate the potency and selectivity of the synthesized compounds against the FGFR family (FGFR1, 2, 3, and 4), in vitro kinase assays are performed.

Protocol: FGFR Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay platforms.[7][8][9]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ATP

  • Substrate (e.g., poly(E,Y) 4:1)

  • 7-azaindole-5-carboxylic acid derivative compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents:

    • Dilute the FGFR enzyme, substrate, and ATP in kinase buffer to the desired concentrations.

    • Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of the diluted FGFR enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

III. Cellular Assays

Cell-based assays are crucial for determining the on-target efficacy of the inhibitors in a biological context.

Protocol: Cell Proliferation Assay (CCK-8 Assay)

This protocol measures the effect of the inhibitors on the proliferation of cancer cell lines with known FGFR alterations.[10]

Materials:

  • Cancer cell line with FGFR amplification or mutation (e.g., SNU-16, KMS-11)

  • Complete cell culture medium

  • 7-azaindole-5-carboxylic acid derivative compounds

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 72 hours.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.

Protocol: Western Blot Analysis of FGFR Phosphorylation

This protocol is used to confirm the inhibition of FGFR signaling by assessing the phosphorylation status of the receptor.[3][11][12]

Materials:

  • Cancer cell line with FGFR activation

  • 7-azaindole-5-carboxylic acid derivative compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of the inhibitor for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply the ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

  • Reprobing:

    • Strip the membrane and reprobe with antibodies for total FGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

IV. Data Presentation

Quantitative data from the in vitro and cellular assays should be summarized in clear and structured tables for easy comparison of compound activity and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of 7-azaindole-5-carboxylic Acid Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
Compound X DataDataDataData
Compound Y DataDataDataData
Reference DataDataDataData

Table 2: Cellular Activity of 7-azaindole-5-carboxylic Acid Derivatives

CompoundCell LineProliferation IC₅₀ (µM)p-FGFR Inhibition IC₅₀ (µM)
Compound X SNU-16 (FGFR2 amp)DataData
Compound Y KMS-11 (FGFR3 mut)DataData
Reference SNU-16 (FGFR2 amp)DataData

V. Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ Pathway FGFR->PLCg Inhibitor 7-Azaindole-5-carboxylic Acid Inhibitor Inhibitor->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) GRB2_SOS->RAS_RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: FGFR Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, ATP, and Inhibitor Dilutions B Add Inhibitor, Enzyme, and Substrate/ATP to Plate A->B C Incubate at RT for 60 min B->C D Add ADP-Glo™ Reagent (Incubate 40 min) C->D E Add Kinase Detection Reagent (Incubate 30 min) D->E F Read Luminescence E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: In Vitro FGFR Kinase Assay Workflow.

Cell_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Viability Measurement cluster_data Data Analysis A Seed Cells in 96-well Plate B Treat with Inhibitor for 72 hours A->B C Add CCK-8 Reagent B->C D Incubate for 1-4 hours C->D E Measure Absorbance at 450 nm D->E F Calculate % Viability and Determine IC50 E->F

Caption: Cell Proliferation Assay Workflow.

References

Application Notes and Protocols for the Synthesis of PDE4B Inhibitors using 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and evaluation of potential Phosphodiesterase 4B (PDE4B) inhibitors utilizing a 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold.

Introduction

Phosphodiesterase 4 (PDE4), an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), is a key regulator of inflammatory and immune responses.[1] The PDE4 family consists of four isoforms (PDE4A, B, C, and D), with PDE4B being predominantly expressed in inflammatory and immune cells, as well as in the brain.[2][3][4] Inhibition of PDE4B elevates intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), making it an attractive therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disorder (COPD), asthma, and neuroinflammatory conditions.[1][4][5] The 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry. This guide outlines the synthesis of novel carboxamide derivatives from this compound as potential PDE4B inhibitors.

PDE4B Signaling Pathway

Inhibition of PDE4B blocks the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[3][5] PKA activation leads to the phosphorylation of the cAMP response element-binding protein (CREB), which promotes the transcription of anti-inflammatory cytokines.[3][5] PKA can also inhibit the pro-inflammatory NF-κB pathway.[3][5] This mechanism underlies the anti-inflammatory effects of PDE4B inhibitors.

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR Activation (e.g., by hormones) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates PDE4B_Inhibitor PDE4B Inhibitor (e.g., 1H-Pyrrolo[2,3-b]pyridine -5-carboxamide) PDE4B_Inhibitor->PDE4B Inhibits AMP AMP PDE4B->AMP Degrades CREB CREB PKA->CREB Phosphorylates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Leads to pCREB p-CREB CREB->pCREB Anti_Inflammatory Anti-inflammatory Cytokine Genes pCREB->Anti_Inflammatory Promotes Transcription

Caption: PDE4B signaling pathway and mechanism of inhibition.

Synthetic Strategy

The primary synthetic route involves the coupling of this compound with a diverse library of primary and secondary amines. This is achieved via a standard amide bond formation reaction. Propylphosphonic anhydride (T3P®) is an effective coupling reagent for this transformation, known for high yields, low epimerization, and easy workup.[5]

Synthetic_Workflow Start 1H-Pyrrolo[2,3-b]pyridine- 5-carboxylic Acid Reaction Amide Coupling (T3P®, DIPEA, DMF) Start->Reaction Amine Amine Library (R1R2NH) - Alkylamines - Arylamines - Heterocyclic amines Amine->Reaction Product Library of 1H-Pyrrolo[2,3-b]pyridine -5-carboxamide Derivatives Reaction->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization & Biological Screening - NMR, MS - PDE4B Inhibition Assay - TNF-α Release Assay Purification->Analysis

Caption: General workflow for inhibitor synthesis and evaluation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamides

This protocol describes a general method for the amide coupling reaction using T3P®.

Materials and Reagents:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Propylphosphonic anhydride (T3P®), 50% solution in DMF or EtOAc (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) followed by DIPEA (3.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 equivalents) dropwise to the mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure amide product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: TNF-α Release Inhibition Assay

This protocol details the procedure to measure the inhibitory effect of synthesized compounds on TNF-α release from lipopolysaccharide (LPS)-stimulated macrophage cells.[6][7]

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.[8]

  • Compound Treatment: The next day, prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL to stimulate TNF-α production.[8] Include wells with cells and LPS only (positive control) and cells in medium alone (negative control).

  • Incubation: Incubate the plate for 6-24 hours at 37 °C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer’s instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes SAR data for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which serve as a valuable reference for the design and interpretation of results for the analogous 5-carboxamide series.[1] The data highlights the impact of different amide substituents on PDE4B inhibitory potency and selectivity over the PDE4D isoform.

Table 1: PDE4B and PDE4D Inhibition Data for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Analogs [1]

CompoundR Group (Amide Substituent)PDE4B IC₅₀ (μM)PDE4D IC₅₀ (μM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.44>10>22.7
11b Cyclobutyl0.284.817.1
11c Cyclopentyl0.282.810.0
11d Cyclohexyl0.523.56.7
11e (Furan-2-yl)methyl0.42>10>23.8
11f Azetidin-3-yl1.1>10>9.1
11g 3-Fluoroazetidin-1-yl (attached at N)0.111.09.1
11h 3,3-Difluoroazetidin-1-yl (attached at N)0.140.846.0
Rolipram (Reference Compound)0.110.232.1

Data adapted from ACS Med. Chem. Lett. 2020, 11, 10, 1848–1854. The core scaffold is 1H-pyrrolo[2,3-b]pyridine with the carboxamide at the 2-position.[1]

This data suggests that small, hydrophobic, and fluorine-containing cyclic amines at the amide position can lead to potent and selective PDE4B inhibitors.[1] Researchers can apply this knowledge to select the amine library for the synthesis of the target 5-carboxamide derivatives.

References

Application Notes: 7-Azaindole-5-Carboxylic Acid as a Versatile Scaffold for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.[1][2] This is particularly evident in the field of antiviral research, where derivatives of 7-azaindole have shown broad-spectrum activity against a range of RNA viruses.[2][3] The unique physicochemical properties of the 7-azaindole ring system, including its ability to act as both a hydrogen bond donor and acceptor, make it an attractive starting point for the design of potent and selective antiviral inhibitors.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing 7-azaindole-5-carboxylic acid and its derivatives as a scaffold for antiviral drug discovery.

Broad-Spectrum Antiviral Activity

Derivatives of the 7-azaindole scaffold have demonstrated promising antiviral activity against a variety of clinically relevant viruses, including:

  • Respiratory Syncytial Virus (RSV) [4][5][6]

  • Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) [4][5][6][7]

  • Venezuelan Equine Encephalitis Virus (VEEV) [4][5]

  • Human Immunodeficiency Virus (HIV) [1][3]

  • Influenza Virus [3][8]

  • Dengue Virus (DENV) [1][3]

  • Ebola Virus (EBOV) [1][3]

  • Hepatitis C Virus (HCV) [3]

The versatility of the 7-azaindole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of antiviral potency and selectivity.[4][7]

Mechanisms of Action

The antiviral mechanisms of 7-azaindole derivatives are diverse and target various stages of the viral life cycle. Two notable mechanisms include:

  • Inhibition of Viral Entry: Certain 7-azaindole derivatives have been shown to inhibit the entry of SARS-CoV-2 into host cells by disrupting the interaction between the viral spike protein (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor.[7]

  • Inhibition of Host Kinases: Some 7-azaindole compounds are potent inhibitors of cellular kinases, such as Adaptor-Associated Kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis, a pathway utilized by numerous viruses for cellular entry and assembly.[1][4] This mode of action suggests a potential for broad-spectrum antiviral activity.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected 7-azaindole derivatives from the literature.

Table 1: Antiviral Activity of 3-Alkynyl-5-Aryl-7-Aza-Indole Derivatives against RSV, SARS-CoV-2, and VEEV

CompoundVirusEC50 (µM)CC50 (µM)Cell LineSelectivity Index (SI)
4d RSV0.55> 50HEp-290
9c RSV-A0.18> 50HEp-2> 278
9c SARS-CoV-21.82> 100Vero E6> 55
9c VEEV1.8> 10U-87 MG> 5.6

EC50: 50% effective concentration required to inhibit virus-induced cytopathogenicity.[4] CC50: 50% cytotoxic concentration required to reduce cell viability.[4] Data sourced from: Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents.[4][5]

Table 2: Antiviral Activity of ASM-7 against SARS-CoV-2

CompoundAssayEC50 (µM)Cytotoxicity (IC50, µM)Cell Line
ASM-7 SARS2-S Pseudovirus Entry0.45> 10A549, MRC-5
ASM-7 SARS-CoV-2 (Original Strain)1.001> 10A549, MRC-5

Data sourced from: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of 7-azaindole derivatives for antiviral activity.

Protocol 1: General Synthesis of 3-Alkynyl-5-Aryl-7-Aza-Indoles

This protocol describes a general synthetic route for the preparation of 3-alkynyl-5-aryl-7-aza-indoles, which have shown significant antiviral activity.[4][5]

Materials:

  • 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • Appropriate (hetero)aromatic acetylene

  • Copper iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

  • Appropriate arylboronic acid (R5B(OH)2)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium carbonate (K2CO3)

  • Dioxane/water mixture

  • Alkyl halide (RI or RBr)

  • Sodium hydride (NaH)

  • Dry THF

Procedure:

  • Sonogashira Coupling: a. To a solution of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in THF, add the appropriate (hetero)aromatic acetylene, CuI, Pd(PPh3)2Cl2, and Et3N. b. Stir the reaction mixture at 30°C until the reaction is complete (monitored by TLC or LC-MS). c. Upon completion, perform an aqueous work-up and purify the product by column chromatography to yield the 3-alkynyl-5-bromo-7-aza-indole intermediate.

  • Suzuki Coupling: a. To a solution of the 3-alkynyl-5-bromo-7-aza-indole intermediate in a dioxane/water mixture, add the appropriate arylboronic acid, Pd(PPh3)4, and K2CO3. b. Reflux the reaction mixture until the reaction is complete. c. After cooling, perform an aqueous work-up and purify the product by column chromatography to obtain the desired 3-alkynyl-5-aryl-7-aza-indole.

  • N-Alkylation (Optional): a. To a solution of the 3-alkynyl-5-aryl-7-aza-indole in dry THF at 0°C, add NaH. b. Stir the mixture for a short period, then add the desired alkyl halide. c. Allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction with water, extract the product, and purify by column chromatography.

Protocol 2: SARS-CoV-2 Pseudovirus Entry Assay

This protocol is designed to evaluate the ability of 7-azaindole derivatives to inhibit the entry of SARS-CoV-2 into host cells.[7]

Materials:

  • HEK293T cells

  • A549 or other susceptible human cell lines

  • SARS-CoV-2 spike-pseudotyped virus (e.g., lentiviral or VSV-based)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 7-azaindole test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: a. Seed A549 cells in a 96-well plate at an appropriate density and incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: a. Prepare serial dilutions of the 7-azaindole test compounds in cell culture medium. b. Remove the medium from the cells and add the compound dilutions. c. Incubate for 1-2 hours at 37°C.

  • Pseudovirus Infection: a. Add the SARS-CoV-2 spike-pseudotyped virus to each well. b. Incubate for 48-72 hours at 37°C.

  • Luciferase Assay: a. Remove the medium and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent. b. Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound). b. Determine the EC50 value by fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of the 7-azaindole derivatives in the host cell lines used for the antiviral assays.

Materials:

  • Host cell line (e.g., HEp-2, A549, Vero E6)

  • Cell culture medium

  • 7-azaindole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds and add them to the cells. b. Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: a. Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound). b. Determine the CC50 value by fitting the data to a dose-response curve.

Visualizations

Logical Workflow for Antiviral Drug Discovery

G cluster_0 Scaffold-Based Drug Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Scaffold 7-Azaindole-5-Carboxylic Acid Scaffold Library Chemical Library Synthesis (e.g., Sonogashira, Suzuki Coupling) Scaffold->Library Screening High-Throughput Antiviral Screening (e.g., Pseudovirus, CPE Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Tox Cytotoxicity Assays (e.g., MTT Assay) SAR->Tox Lead_Opt Lead Optimization Tox->Lead_Opt MoA Mechanism of Action Studies (e.g., Kinase Assays, Binding Assays) Lead_Opt->MoA In_Vivo In Vivo Efficacy Studies (Animal Models) MoA->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate G cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein (S1-RBD) Binding Binding Spike->Binding ACE2 hACE2 Receptor Compound 7-Azaindole Derivative (e.g., ASM-7) Compound->Binding Binding->ACE2 Inhibition Inhibition Binding->Inhibition Entry Viral Entry Binding->Entry Inhibition->Entry G Virus Virus Endocytosis Clathrin-Mediated Endocytosis Virus->Endocytosis Host_Cell Host Cell Membrane Replication Viral Replication Endocytosis->Replication AAK1 AAK1 Kinase AAK1->Endocytosis regulates Compound 7-Azaindole Derivative Compound->AAK1 inhibits

References

Application Notes and Protocols: Amide Coupling with 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Amide derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, in particular, have garnered significant attention as potent inhibitors of various protein kinases, playing a crucial role in the development of novel therapeutics. These compounds have shown promise as inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptor (FGFR), and Ataxia Telangiectasia Mutated (ATM) kinase, making them valuable candidates for the treatment of inflammatory diseases, cancers, and other disorders.[1][2][3][4][5][6][7]

This document provides detailed experimental protocols for the amide coupling of this compound with various amines, utilizing common and efficient coupling reagents.

Biological Significance

Amides derived from this compound are at the forefront of kinase inhibitor research. The 1H-pyrrolo[2,3-b]pyridine core often serves as a hinge-binding motif, anchoring the small molecule to the ATP-binding site of the target kinase. The amide substituent provides a versatile point for modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

For instance, specific derivatives have been identified as potent and selective inhibitors of JAK1 and JAK3, which are key mediators in cytokine signaling pathways implicated in autoimmune diseases and transplant rejection.[1][7] Others have demonstrated significant inhibitory activity against FGFR, a receptor tyrosine kinase family whose aberrant signaling is a hallmark of many cancers.[3][5][6]

G cluster_0 Drug Discovery Pipeline Start Start Scaffold 1H-Pyrrolo[2,3-b]pyridine -5-carboxylic acid Start->Scaffold Amine Amine Building Block Start->Amine Coupling Amide Coupling Scaffold->Coupling Amine->Coupling Product 1H-Pyrrolo[2,3-b]pyridine -5-carboxamide Library Coupling->Product Screening Biological Screening (e.g., Kinase Assays) Product->Screening Lead Lead Compound Screening->Lead

Caption: Drug discovery workflow for 1H-pyrrolo[2,3-b]pyridine-5-carboxamides.

Experimental Protocols

Two common and effective methods for the amide coupling of this compound are presented below: one utilizing HATU as the coupling reagent and the other employing the EDC/HOBt system.

Protocol 1: HATU Mediated Amide Coupling

This protocol is particularly effective for a broad range of amines, including those that may be less reactive. HATU is known for its high efficiency and low rate of racemization.[8][9]

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

G cluster_0 HATU Coupling Workflow Start Dissolve Acid & Amine in DMF Add_Base Add DIPEA Start->Add_Base Add_HATU Add HATU Add_Base->Add_HATU React Stir at RT (2-4h) Add_HATU->React Workup Aqueous Workup (EtOAc, NaHCO3, Brine) React->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt Mediated Amide Coupling

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[10][11][12]

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt hydrate

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.5 eq) to the reaction mixture.

  • Add EDC hydrochloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table provides representative data for the amide coupling of this compound with various amines using the HATU protocol. Yields are typically good to excellent, demonstrating the robustness of this method.

EntryAmineCoupling ReagentSolventTime (h)Yield (%)
1BenzylamineHATU/DIPEADMF392
2MorpholineHATU/DIPEADMF2.588
3AnilineHATU/DIPEADMF475
4(R)-1-PhenylethanamineHATU/DIPEADMF385

Note: The data presented are representative and actual results may vary depending on the specific amine and reaction conditions.

Troubleshooting

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature (up to 40-50 °C). Ensure all reagents are anhydrous, as water can hydrolyze the activated ester intermediate. For less reactive amines, switching from EDC/HOBt to the more powerful HATU reagent is often beneficial.[8]

  • Side Reactions: In some cases, particularly with EDC, the formation of an N-acylurea byproduct can occur. Careful purification by column chromatography is usually sufficient to remove this impurity.

  • Racemization: For chiral amines, the use of HATU is recommended as it is known to suppress epimerization.[13] Running the reaction at lower temperatures can also help to minimize this side reaction.

By following these detailed protocols, researchers can efficiently synthesize a diverse library of 1H-pyrrolo[2,3-b]pyridine-5-carboxamides for evaluation in various drug discovery programs.

References

Troubleshooting & Optimization

Troubleshooting low yield in 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Troubleshooting Guides

Low yields in the synthesis of this compound can arise at various stages of a multi-step synthesis. A common synthetic route involves the bromination of 7-azaindole, followed by the introduction of the carboxylic acid functionality, and deprotection if necessary. This guide addresses specific issues that may be encountered during these steps.

Problem 1: Low yield in the bromination of 7-azaindole to 5-bromo-7-azaindole.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Temperature: Gradually increase the reaction temperature, ensuring it does not lead to product decomposition. - Reagent Stoichiometry: Ensure the correct stoichiometry of the brominating agent (e.g., NBS) is used. A slight excess may be necessary.
Formation of Di-substituted Byproducts - Slow Addition: Add the brominating agent portion-wise or as a solution over an extended period to maintain a low concentration in the reaction mixture. - Temperature Control: Perform the reaction at a lower temperature to improve selectivity.
Degradation of Starting Material or Product - Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. - Light Protection: Protect the reaction from light, as some brominating agents are light-sensitive.
Problem 2: Low yield in the conversion of 5-bromo-7-azaindole to a carboxylic acid precursor (e.g., ester or nitrile).

This conversion is often achieved via a palladium-catalyzed cross-coupling reaction.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst - Catalyst Quality: Use a fresh, high-purity palladium catalyst and ligand. - Pre-catalyst Activation: If using a pre-catalyst, ensure proper activation conditions are met. - Ligand Choice: The choice of phosphine ligand is crucial. Screen different ligands (e.g., XPhos, RuPhos) to find the optimal one for the specific transformation.[1]
Poor Substrate Solubility - Solvent System: Use a solvent system that ensures the solubility of all reactants at the reaction temperature. A mixture of solvents may be necessary.
Side Reactions - Homo-coupling: The use of a strong, non-nucleophilic base like LiHMDS can help minimize homo-coupling of the azaindole.[1][2] - N-H Arylation: Protecting the N-H of the pyrrole ring can prevent this side reaction, although it adds extra synthetic steps.[3]
Problem 3: Low yield in the final hydrolysis of the ester or nitrile to this compound.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Hydrolysis - Reaction Time and Temperature: Increase the reaction time and/or temperature. Microwave irradiation can sometimes accelerate this step. - Acid/Base Concentration: Increase the concentration of the acid or base used for hydrolysis.
Product Isolation Issues - pH Adjustment: Carefully adjust the pH of the reaction mixture to the isoelectric point of the carboxylic acid to ensure complete precipitation. - Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent. The use of a continuous extraction apparatus may be beneficial.
Product Decomposition - Harsh Conditions: If the product is sensitive to strong acid or base at high temperatures, consider using milder hydrolysis conditions (e.g., enzymatic hydrolysis or milder reagents). Monitor the reaction for any signs of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of this compound?

A1: Low yields in heterocyclic synthesis can stem from several factors.[4] The most common issues include suboptimal reaction conditions (temperature, time, concentration), the purity of reagents and solvents, sensitivity to atmospheric moisture and oxygen, and product decomposition under the reaction or workup conditions.[4] For this specific synthesis, challenges in the palladium-catalyzed cross-coupling step, such as catalyst deactivation and side reactions like homo-coupling, are frequent culprits.[1][2]

Q2: How can I improve the yield of the Grignard reaction for the carboxylation of 5-bromo-7-azaindole?

A2: The carboxylation of a Grignard reagent is a powerful method for forming carboxylic acids.[5] To improve the yield:

  • Grignard Formation: Ensure strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture. Use dry solvents and glassware. The presence of the N-H proton on the pyrrole ring can interfere with Grignard formation; protection of this group may be necessary.

  • Carbon Dioxide Addition: Use freshly crushed dry ice or bubble dry CO2 gas through the reaction mixture to ensure an excess of carbon dioxide.

  • Workup: Acidify the reaction mixture carefully with a cold, dilute acid to protonate the carboxylate salt.

Q3: Are there alternative methods to introduce the carboxylic acid group at the 5-position?

A3: Yes, several alternatives to the Grignard reaction exist:

  • Cyanide Displacement followed by Hydrolysis: If a suitable leaving group is at the 5-position, an SNAr reaction with a cyanide salt can introduce a nitrile group, which can then be hydrolyzed to the carboxylic acid.

  • Palladium-Catalyzed Carboxylation: This can be achieved using carbon monoxide gas in the presence of a palladium catalyst and a suitable alcohol to form the ester directly, which is then hydrolyzed.

  • Lithiation followed by Carboxylation: Similar to the Grignard reaction, direct lithiation at the 5-position followed by quenching with carbon dioxide can yield the carboxylic acid.

Q4: My final product is difficult to purify. What strategies can I use?

A4: Purification of polar, amphoteric compounds like this compound can be challenging.

  • Crystallization: Attempt to crystallize the product from a variety of solvent systems.

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid and the basic nature of the pyridine nitrogen to perform an acid-base extraction to remove neutral impurities.

  • Chromatography: While challenging for very polar compounds, reverse-phase chromatography or ion-exchange chromatography can be effective. Normal phase silica gel chromatography may be possible with a polar mobile phase containing an acid (e.g., acetic acid) to suppress tailing.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate via Palladium-Catalyzed Cross-Coupling

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 5-bromo-7-azaindole (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).[3]

  • Reagent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene) followed by a base (e.g., Cs2CO3, 2.0 eq) and the coupling partner, such as ethyl acrylate or a related species.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.

Protocol 2: Hydrolysis of Ethyl 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate
  • Reaction Setup: Dissolve the ethyl ester (1.0 eq) in a suitable solvent mixture, such as THF/water or ethanol/water.

  • Reagent Addition: Add an excess of a base (e.g., NaOH or LiOH, 2-5 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Isolation: Dilute the aqueous residue with water and acidify with a suitable acid (e.g., 1M HCl) to the isoelectric point of the product to induce precipitation.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Visualizations

Synthetic_Pathway Start 7-Azaindole Bromo 5-Bromo-7-azaindole Start->Bromo Bromination (e.g., NBS) Ester Ethyl 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate Bromo->Ester Pd-catalyzed Cross-Coupling Acid This compound Ester->Acid Hydrolysis (e.g., NaOH, H2O)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Reagents Assess Reagent & Solvent Purity Check_Conditions->Check_Reagents Conditions OK Optimize Systematically Optimize Parameters Check_Conditions->Optimize Incorrect Check_Atmosphere Ensure Inert Atmosphere (if needed) Check_Reagents->Check_Atmosphere Purity OK Check_Reagents->Optimize Impure Check_Workup Review Workup & Purification Check_Atmosphere->Check_Workup Atmosphere OK Check_Atmosphere->Optimize Inadequate Check_Workup->Optimize Workup OK Check_Workup->Optimize Losses Detected Outcome Improved Yield Optimize->Outcome

Caption: General troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Suzuki Coupling for 7-Azaindole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling conditions for 7-azaindole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 7-azaindole-5-carboxylic acid is failing or giving very low yields. What are the common causes?

A1: Low yields or reaction failure in this specific coupling are often due to a combination of factors related to the unique structure of the 7-azaindole core and the presence of the carboxylic acid group. Key issues include:

  • Catalyst Inactivity or Poisoning: The nitrogen atoms in the 7-azaindole ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning".[1] The carboxylate formed under basic conditions can also bind to the palladium and inhibit the catalytic cycle.[2]

  • Poor Solubility: The starting materials, particularly the zwitterionic form of the amino acid under certain pH conditions, may have poor solubility in common organic solvents, impeding the reaction.[3][4]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. A suboptimal combination can lead to minimal product formation.[3][5]

  • Side Reactions: Competing side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.[1]

Q2: Should I protect the carboxylic acid group before performing the Suzuki coupling?

A2: It is generally advisable to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester).[2][6] The free carboxylic acid can be deprotonated by the base, and the resulting carboxylate can deactivate the palladium catalyst.[2] While some Suzuki reactions can proceed with a free carboxylic acid by using extra equivalents of base, protection often leads to more reliable and higher-yielding reactions.[4] The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.[2]

Q3: How do I choose the optimal palladium catalyst and ligand for this reaction?

A3: The selection of the catalyst and ligand is crucial for mitigating catalyst poisoning and promoting the desired cross-coupling.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are highly recommended. Ligands like SPhos and XPhos can shield the palladium center, preventing strong coordination with the nitrogen heterocycle and promoting the crucial reductive elimination step.[1][7]

  • Palladium Source: Using pre-formed palladium precatalysts can ensure the efficient generation of the active Pd(0) species.[1] Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also be effective, but may require more optimization.[2] A catalyst screen is often the most effective way to identify the ideal system for your specific substrates.[8]

Q4: What are the recommended bases and solvents for coupling with 7-azaindoles?

A4: The base and solvent system must be carefully chosen to ensure solubility and facilitate the transmetalation step without promoting side reactions.

  • Bases: A variety of inorganic bases can be used, with the choice impacting the reaction outcome. Common options include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] K₃PO₄ is often a good choice for challenging couplings involving nitrogen heterocycles.[9] If an ester protecting group is used, milder bases like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes prevent hydrolysis, though they may lead to slower reaction rates.[2][10]

  • Solvents: Biphasic solvent systems are common. Mixtures of an organic solvent like dioxane, tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) with water are frequently used.[3][11] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. For substrates with poor solubility, using a more polar solvent like DMF or increasing the reaction temperature may be necessary.[10]

Q5: How can I suppress the formation of homocoupling and protodeboronation byproducts?

A5: These side reactions are common challenges, especially with heteroaryl boronic acids.

  • To Reduce Homocoupling: This side reaction is often promoted by the presence of oxygen.[1] It is critical to thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]

  • To Avoid Protodeboronation: This cleavage of the C-B bond is a significant issue with electron-deficient heteroaryl boronic acids.[1] Running the reaction at the lowest effective temperature and for the shortest time possible can favor the desired cross-coupling.[1] Using milder reaction conditions, where possible, can also help. For example, some couplings with azaindoles have been shown to proceed at lower temperatures (60 °C), which can help preserve unstable boronic acids.[9]

Q6: My 7-azaindole-5-carboxylic acid starting material is not dissolving. What should I do?

A6: Poor solubility is a frequent problem that can halt a reaction.[3] Consider the following solutions:

  • Solvent Screening: Test a range of solvents or solvent mixtures. Polar aprotic solvents like DMF or DMSO might be effective, although they can be difficult to remove.[10]

  • Protecting Group Strategy: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) significantly increases its solubility in common organic solvents like dioxane and THF.[2]

  • Temperature Increase: Gently warming the reaction mixture can help dissolve the starting materials, but care must be taken not to exceed the decomposition temperature of the reactants or catalyst.[1]

Troubleshooting Guides

Table 1: Troubleshooting Guide for Low-Yielding Reactions
SymptomPotential CauseRecommended SolutionCitation(s)
No reaction / Low conversionCatalyst poisoning/inactivityUse a fresh catalyst. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Use a palladium precatalyst. Protect the carboxylic acid as an ester.[1][2][3]
No reaction / Low conversionPoor solubilityScreen different solvents (e.g., DMF, Dioxane/H₂O). Increase reaction temperature. Convert the carboxylic acid to an ester to improve organic solubility.[3][10]
Formation of side productsHomocoupling of boronic acidThoroughly degas the reaction mixture with an inert gas (Ar or N₂).[1]
Formation of side productsProtodeboronationUse milder conditions (lower temperature, shorter reaction time).[1][9]
Low yield with ester substrateEster hydrolysisUse a milder base such as K₃PO₄ or CsF.[2]
Reaction stallsSuboptimal base/solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.[3][11]

Visual Troubleshooting Workflow

G start Low Yield or No Reaction solubility Check Solubility of Starting Materials start->solubility catalyst Evaluate Catalyst System solubility->catalyst Soluble solve_sol 1. Screen solvents (DMF, Dioxane/H₂O) 2. Increase temperature 3. Protect COOH as ester solubility->solve_sol Insoluble conditions Optimize Base & Solvent catalyst->conditions Effective solve_cat 1. Use bulky, e⁻-rich ligand (SPhos, XPhos) 2. Use fresh catalyst/precatalyst 3. Protect COOH as ester catalyst->solve_cat Ineffective side_reactions Check for Side Products (Homocoupling, Protodeboronation) conditions->side_reactions Optimal solve_cond 1. Screen bases (K₃PO₄, Cs₂CO₃) 2. Vary solvent/water ratio conditions->solve_cond Suboptimal solve_side 1. Degas reaction mixture thoroughly 2. Lower reaction temperature side_reactions->solve_side Present success Optimized Reaction side_reactions->success Absent sol_sol Insoluble sol_yes Soluble solve_sol->catalyst solve_cat->conditions solve_cond->side_reactions solve_side->success

Caption: Troubleshooting workflow for optimizing the Suzuki coupling of 7-azaindole-5-carboxylic acid.

Data Presentation

Table 2: Recommended Conditions for Suzuki Coupling of Azaindole Derivatives
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)NotesCitation(s)
Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60Effective for C3-arylation of a 7-azaindole precursor.[12]
P1 Precatalyst (1-1.5)XPhos ligandK₃PO₄ (2)Dioxane/H₂O (4:1)60Milder conditions for chloro-azaindoles, good for unstable boronic acids.[9]
Pd(PPh₃)₄-K₂CO₃ / Cs₂CO₃Dioxane/H₂O or DMF80-110A common starting point, may require optimization.[3]
NiCl₂(PCy₃)₂ (5)PCy₃ ligandK₃PO₄ (4.5)t-amyl alcohol or 2-Me-THF100Nickel catalysis as an alternative, effective for N-heterocycles.[13]
Table 3: Protecting Group Strategies for the Carboxylic Acid
Protecting GroupIntroduction MethodRemoval MethodAdvantagesDisadvantagesCitation(s)
Methyl/Ethyl EsterFischer esterification (MeOH/EtOH, acid cat.)Saponification (e.g., LiOH, NaOH) in H₂O/THFSimple to introduce and remove; improves solubility in organic solvents.Removal conditions (base) can affect other sensitive functional groups.[6][14]
Benzyl EsterBenzyl bromide, baseHydrogenolysis (H₂, Pd/C)Orthogonal removal conditions (not acidic/basic).Requires specialized hydrogenation equipment.[6]
t-Butyl EsterIsobutylene, acid catalystAcidic cleavage (e.g., TFA)Stable to base and nucleophiles; orthogonal removal.Removal conditions (strong acid) can affect other sensitive groups.[6]

Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Direct Coupling of 7-Azaindole-5-Carboxylic Acid
  • To a reaction vessel, add 7-azaindole-5-carboxylic acid (1.0 equiv), the aryl boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.

  • Filter the solid or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Coupling via Methyl Ester Protection

Part A: Esterification

  • Suspend 7-azaindole-5-carboxylic acid (1.0 equiv) in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (2.0 equiv).

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify to obtain the methyl ester.

Part B: Suzuki Coupling

  • To a reaction vessel, add the methyl 7-azaindole-5-carboxylate (1.0 equiv), the aryl boronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).[3]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography.

Part C: Saponification (Deprotection)

  • Dissolve the purified ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2-3 equiv) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Concentrate the mixture to remove THF, dilute with water, and acidify with 1M HCl to precipitate the final product.

  • Filter the solid, wash with water, and dry to yield the pure carboxylic acid product.

Catalytic Cycle and Interference Points

G cluster_0 Suzuki Catalytic Cycle cluster_1 Interference Points pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R'-X pd2 Ar-Pd(II)-X L₂ oa->pd2 tm Transmetalation pd2->tm R-B(OH)₂ + Base pd2_r Ar-Pd(II)-R L₂ tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 R-R' poison Catalyst Poisoning poison->pd0 Azaindole N-coordination inhibit Cycle Inhibition inhibit->tm Carboxylate coordination to Pd(II)

Caption: The Suzuki catalytic cycle with potential interference points from the 7-azaindole and carboxylic acid moieties.

References

Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound, also known as 7-azaindole-5-carboxylic acid, is a polar heterocyclic compound. It is generally slightly soluble in water and more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The azaindole core tends to confer greater aqueous solubility compared to its indole analogue.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the polarity of the molecule and data for similar compounds, suitable solvent systems for recrystallization include:

  • Single Solvents: Ethanol, methanol, or potentially a higher boiling point alcohol.

  • Mixed Solvent Systems: A polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, or DMSO) paired with a less polar anti-solvent in which the compound is poorly soluble (e.g., water, toluene, or heptane).

Q3: How can I determine the optimal solvent system for my specific batch of crude product?

A3: Small-scale solvent screening is the most effective method. This involves testing the solubility of a small amount of your crude material in various solvents at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

Q4: What are the key physical properties of this compound?

A4: Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance White to off-white crystalline powder
Melting Point Decomposes above 250°C
Solubility (General) Slightly soluble in water; Soluble in DMSO and ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound does not dissolve completely in the hot solvent.

  • Possible Cause: Insufficient solvent was added.

    • Solution: Add small additional portions of the hot solvent until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce the final yield.

  • Possible Cause: The presence of insoluble impurities.

    • Solution: If a small amount of solid remains after adding a reasonable amount of hot solvent, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated (too much solvent was used).

    • Solution: Concentrate the solution by gently heating it to evaporate some of the solvent. Allow the concentrated solution to cool again.

  • Possible Cause: Supersaturation without nucleation.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): Add a single, small crystal of the pure compound (a "seed crystal") to the cooled solution to induce crystallization.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is cooling too rapidly, or the concentration of the solute is too high. This can also occur if the melting point of the compound is lower than the boiling point of the solvent.

    • Solution 1 (Slower Cooling): Reheat the solution until the oil redissolves. Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath.

    • Solution 2 (Dilution): Add more of the hot solvent to dissolve the oil and then attempt to recrystallize from the more dilute solution.

    • Solution 3 (Change Solvent System): Consider using a lower boiling point solvent or a different solvent mixture.

Problem 4: The recrystallized product has a low yield.

  • Possible Cause: Too much solvent was used, leading to significant loss of the compound in the mother liquor.

    • Solution: In future attempts, use the minimum amount of hot solvent required for complete dissolution. You can attempt to recover some product from the mother liquor by concentrating it and cooling for a second crop of crystals.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel, and then concentrate the filtrate before cooling.

Problem 5: The product is colored or appears impure after recrystallization.

  • Possible Cause: Presence of colored impurities that are not removed by a single recrystallization.

    • Solution 1 (Activated Charcoal): Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

    • Solution 2 (Repeat Recrystallization): A second recrystallization may be necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Mixed Solvent Recrystallization (Example with DMSO and Water)
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot DMSO.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add water (the anti-solvent) dropwise with stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot DMSO to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a cold mixture of DMSO/water, followed by a final wash with a small amount of cold water.

  • Drying: Dry the purified crystals thoroughly under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Filtration (if insoluble impurities) dissolve->hot_filt cool Slow Cooling (Room Temp -> Ice Bath) hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Recrystallization Issue no_crystals No Crystals Form start->no_crystals Clear Solution oiling_out Compound Oils Out start->oiling_out Liquid Phase Separation low_yield Low Yield start->low_yield Minimal Product too_much_solvent Too much solvent? no_crystals->too_much_solvent cooling_rate Cooling too fast? oiling_out->cooling_rate excess_solvent Excess solvent used? low_yield->excess_solvent concentrate Evaporate some solvent too_much_solvent->concentrate Yes scratch Scratch flask too_much_solvent->scratch No seed Add seed crystal scratch->seed slow_cool Reheat and cool slowly cooling_rate->slow_cool Yes dilute Add more solvent cooling_rate->dilute No min_solvent Use minimum solvent in next attempt excess_solvent->min_solvent Yes premature_cryst Premature crystallization during filtration? excess_solvent->premature_cryst No preheat_funnel Pre-heat funnel premature_cryst->preheat_funnel

Caption: Decision tree for troubleshooting common recrystallization problems.

Common byproducts in 7-azaindole-5-carboxylic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-azaindole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 7-azaindole-5-carboxylic acid?

A1: Two primary synthetic routes are commonly employed:

  • Route A: Carboxylation of 5-bromo-7-azaindole. This method involves the lithiation of 5-bromo-7-azaindole followed by quenching with carbon dioxide.

  • Route B: Hydrolysis of 5-cyano-7-azaindole. This route involves the hydrolysis of the nitrile group at the 5-position to a carboxylic acid, typically under acidic or basic conditions.

Q2: What are the typical byproducts I might encounter in the synthesis of 7-azaindole-5-carboxylic acid?

A2: The byproducts largely depend on the synthetic route chosen:

  • For Route A (from 5-bromo-7-azaindole):

    • Unreacted 5-bromo-7-azaindole: Incomplete lithiation or carboxylation can lead to the presence of the starting material in the final product.

    • 7-azaindole: Formed by quenching of the lithiated intermediate with a proton source (e.g., moisture).

    • Dimeric byproducts: Homocoupling of the lithiated intermediate can sometimes occur.

  • For Route B (from 5-cyano-7-azaindole):

    • 7-azaindole-5-carboxamide: Incomplete hydrolysis of the nitrile will result in the presence of the corresponding amide intermediate.[1][2]

Q3: Can 7-azaindole-5-carboxylic acid undergo decarboxylation?

A3: Yes, heterocyclic carboxylic acids can undergo decarboxylation, particularly at elevated temperatures.[3] It is crucial to control the temperature during the synthesis and purification steps to minimize the formation of 7-azaindole as a byproduct.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis and purification of 7-azaindole-5-carboxylic acid.

Workflow for Troubleshooting Impurities

Troubleshooting Workflow cluster_synthesis Synthesis cluster_removal Byproduct Removal cluster_final Final Product Start Crude Product Analysis (e.g., TLC, LC-MS, NMR) IdentifyByproduct Identify Major Impurity/Byproduct Start->IdentifyByproduct RouteA Route A Byproduct? IdentifyByproduct->RouteA Is it neutral/non-polar? RouteB Route B Byproduct? IdentifyByproduct->RouteB Is it an amide? RemovalA Unreacted 5-bromo-7-azaindole or 7-azaindole Detected RouteA->RemovalA RemovalB 7-azaindole-5-carboxamide Detected RouteB->RemovalB PurificationA Purification Strategy for Route A: - Acid-base extraction - Recrystallization - Column chromatography RemovalA->PurificationA PurificationB Purification Strategy for Route B: - Re-subject to hydrolysis - Recrystallization - Column chromatography RemovalB->PurificationB FinalProduct Pure 7-azaindole-5-carboxylic acid PurificationA->FinalProduct PurificationB->FinalProduct

Caption: Troubleshooting workflow for identifying and removing byproducts.

Problem 1: Presence of Unreacted 5-bromo-7-azaindole
  • Symptom: Analytical data (e.g., LC-MS, NMR) of the crude product from Route A shows the presence of the starting material, 5-bromo-7-azaindole.

  • Cause: Incomplete lithiation or inefficient carboxylation.

  • Troubleshooting Steps:

    • Optimize Lithiation:

      • Ensure strictly anhydrous conditions.

      • Verify the concentration and quality of the organolithium reagent (e.g., n-BuLi, t-BuLi).

      • Optimize the reaction temperature and time for the lithiation step. Low temperatures (e.g., -78 °C) are typically required.

    • Enhance Carboxylation:

      • Use a large excess of freshly crushed dry ice (solid CO2) or bubble dry CO2 gas through the reaction mixture.

      • Ensure efficient stirring to maximize the interaction between the lithiated intermediate and CO2.

    • Purification:

      • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous basic solution (e.g., NaHCO3 or Na2CO3). The desired carboxylic acid will move to the aqueous phase as its salt, leaving the neutral 5-bromo-7-azaindole in the organic phase. The aqueous layer can then be acidified to precipitate the pure product.

      • Recrystallization: Recrystallize the crude product from a suitable solvent system. Solvents like ethanol, methanol, or mixtures with water can be effective.

      • Column Chromatography: If the above methods are insufficient, purification by silica gel column chromatography can be employed. A polar eluent system will be required to elute the carboxylic acid.

Problem 2: Presence of 7-azaindole-5-carboxamide
  • Symptom: The crude product from the hydrolysis of 5-cyano-7-azaindole (Route B) contains the corresponding amide as a major impurity.

  • Cause: Incomplete hydrolysis of the nitrile.

  • Troubleshooting Steps:

    • Drive the Hydrolysis to Completion:

      • Increase the reaction time and/or temperature of the hydrolysis step.

      • Increase the concentration of the acid or base catalyst.

      • Re-subject the isolated crude product to the hydrolysis conditions.

    • Purification:

      • Recrystallization: The difference in polarity and hydrogen bonding capability between the carboxylic acid and the amide can be exploited for separation by recrystallization. Experiment with different solvent systems.

      • Chromatographic Separation: HPLC or column chromatography can be effective in separating the more polar carboxylic acid from the amide.[3]

Data Presentation: Common Byproducts and Removal Strategies
Synthetic RouteStarting MaterialCommon Byproduct(s)Identification Method(s)Recommended Removal Method(s)
A 5-bromo-7-azaindoleUnreacted 5-bromo-7-azaindoleLC-MS, 1H NMRAcid-base extraction, Recrystallization, Column chromatography
7-azaindoleLC-MS, 1H NMRAcid-base extraction, Recrystallization, Column chromatography
B 5-cyano-7-azaindole7-azaindole-5-carboxamideLC-MS, IR (C=O stretch), 1H NMRRe-hydrolysis, Recrystallization, Column chromatography

Experimental Protocols

Protocol 1: Synthesis of 7-azaindole-5-carboxylic acid via Lithiation of 5-bromo-7-azaindole (Route A)

This protocol is a general representation and may require optimization based on specific laboratory conditions and reagent quality.

Route A Workflow Start 5-bromo-7-azaindole in dry THF Step1 Cool to -78 °C Start->Step1 Step2 Add n-Butyllithium dropwise Step1->Step2 Step3 Stir at -78 °C Step2->Step3 Step4 Quench with excess dry ice (CO2) Step3->Step4 Step5 Warm to room temperature Step4->Step5 Step6 Aqueous workup (acidification) Step5->Step6 End Isolate crude product Step6->End

Caption: General workflow for the synthesis via lithiation.

Materials:

  • 5-bromo-7-azaindole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Organic solvents for extraction and recrystallization (e.g., ethyl acetate, ethanol)

Procedure:

  • Dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (typically 2.2 eq) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by carefully adding an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water and adjust the pH to ~2-3 with aqueous HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis of 7-azaindole-5-carboxylic acid via Hydrolysis of 5-cyano-7-azaindole (Route B)

This protocol outlines a general procedure for acid-catalyzed hydrolysis.

Route B Workflow Start 5-cyano-7-azaindole Step1 Add concentrated H2SO4 or HCl Start->Step1 Step2 Heat to reflux Step1->Step2 Step3 Monitor reaction by TLC/LC-MS Step2->Step3 Step4 Cool to room temperature Step3->Step4 Step5 Neutralize with base (e.g., NaOH) Step4->Step5 Step6 Adjust pH to precipitate product Step5->Step6 End Isolate and purify product Step6->End

Caption: General workflow for the synthesis via nitrile hydrolysis.

Materials:

  • 5-cyano-7-azaindole

  • Concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH), aqueous solution

  • Water

Procedure:

  • To a flask containing 5-cyano-7-azaindole (1.0 eq), add concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto ice.

  • Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.

References

Technical Support Center: Regioselective Functionalization of the 7-Azaindole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the 7-azaindole ring. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis and modification of this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with data tables and detailed diagrams to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of the 7-azaindole ring?

The primary challenges in the regioselective functionalization of the 7-azaindole ring stem from the electronic nature of the bicyclic system. The electron-deficient pyridine ring deactivates the attached benzene moiety towards electrophilic aromatic substitution, making direct functionalization difficult.[1] Key challenges include:

  • Controlling Regioselectivity: The presence of multiple reactive sites (N1, C2, C3, C4, C5, C6) makes it difficult to target a specific position. The inherent reactivity often favors C3 functionalization, but achieving selectivity for other positions like C2, C4, C6, and C7 requires specific strategies.[2][3]

  • N-H Acidity: The acidic N-H proton of the pyrrole ring can interfere with many reactions, often necessitating the use of protecting groups.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate with metal catalysts, leading to deactivation and poor reaction outcomes.[4]

  • Harsh Reaction Conditions: Many methods for functionalization require strong bases, high temperatures, or expensive catalysts, which can limit functional group tolerance and scalability.[1]

Q2: What are the common strategies to control regioselectivity in 7-azaindole functionalization?

Several strategies have been developed to overcome the challenges of regioselectivity:

  • Directed Metalation (DoM): This is a powerful technique that utilizes a directing group (DG) to guide a metalating agent (typically an organolithium reagent) to a specific ortho position. By choosing the appropriate directing group and its position on the ring, one can achieve selective functionalization at various positions.[5][6][7]

  • Directed C-H Activation: Transition metal-catalyzed C-H activation, often guided by a directing group, allows for the direct formation of C-C and C-heteroatom bonds at specific positions, avoiding the need for pre-functionalized starting materials.[2][3][8]

  • Protecting Groups: The use of N-protecting groups on the pyrrole nitrogen can influence the electronic properties of the ring and sterically block certain positions, thereby directing functionalization to other sites. For example, N-sulfonyl protected 7-azaindoles have been used for regioselective C-3 sulfenylation.[1][9]

  • N-Oxides: Conversion of the pyridine nitrogen to an N-oxide can activate the pyridine ring for nucleophilic attack and direct functionalization to the C6 position.[2][3][10]

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity in C-H Functionalization

Symptoms:

  • A mixture of isomers is obtained.

  • The desired regioisomer is formed in low yield.

  • Functionalization occurs at an unintended position.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inappropriate Directing Group The choice of directing group is crucial for controlling regioselectivity. For C6 functionalization, a carbamoyl group at the N-7 position is effective.[5][6] For C2 functionalization, the carbamoyl group can be "danced" to the N-1 position.[5][6] Consult the literature for directing groups known to favor your desired position.
Suboptimal Reaction Conditions Temperature, solvent, base, and catalyst/ligand can all influence regioselectivity. For example, in the direct arylation of pyrazolo[1,5-a]pyrimidines, a phosphine-containing palladium catalyst promotes C7 arylation, while a phosphine-free protocol leads to C3 arylation.[2] A thorough optimization of reaction conditions is recommended.
Steric Hindrance Bulky substituents on the 7-azaindole ring or the coupling partner can prevent functionalization at the desired position. Consider using less sterically demanding reagents or a different synthetic route.
Electronic Effects The electronic nature of substituents on the 7-azaindole ring can influence the reactivity of different positions. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it.
Problem 2: Low Yields in Metal-Catalyzed Cross-Coupling Reactions

Symptoms:

  • The desired product is obtained in low yield, or not at all.

  • Significant amounts of starting material remain unreacted.

  • Formation of decomposition products is observed.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Catalyst Deactivation The pyridine nitrogen of the 7-azaindole can coordinate to the metal center of the catalyst, leading to deactivation. The use of N-oxides or specific ligands can mitigate this issue.[4] Silver additives (e.g., Ag2CO3) can also act as oxidants to regenerate the active catalyst.[4][11]
Incorrect Catalyst/Ligand Combination The choice of catalyst and ligand is critical for successful cross-coupling. For Suzuki-Miyaura reactions on 3-iodo-6-chloro-7-azaindole, Pd2dba3 with SPhos as a ligand has been shown to be effective.[12]
Poor Solubility of Reagents Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents, such as toluene/ethanol, may be necessary.[12]
Presence of Water or Oxygen Many cross-coupling reactions are sensitive to air and moisture. Ensure that all glassware is oven-dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Unwanted N-Functionalization

Symptoms:

  • The reaction results in functionalization at the N-1 position of the pyrrole ring instead of the desired C-H functionalization.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Deprotonation of N-H The N-H proton of the pyrrole ring is acidic and can be deprotonated by bases, leading to N-functionalization.
Use of a Protecting Group Protect the N-1 position with a suitable protecting group (e.g., Boc, Ts, SEM) before carrying out the C-H functionalization. The choice of protecting group can also influence the regioselectivity of subsequent reactions.

Data Presentation

Table 1: Comparison of Conditions for Regioselective C6 and C2 Functionalization via Directed Metalation. [5]

Target PositionDirecting GroupMetalating AgentElectrophileYield (%)
C6N-7 CarbamoylLDAI295
C6N-7 CarbamoylLDAMe3SiCl92
C2N-1 CarbamoylLDAI285
C2N-1 CarbamoylLDAMeOD90 (d1)

Table 2: Regioselective C-3 Chalcogenation of 7-Azaindoles. [1]

Chalcogenating AgentCatalystTemperature (°C)Time (h)Yield (%)
ThiophenolI2 (20 mol%)80694
Diphenyl diselenideI2 (20 mol%)80685
Potassium thiocyanateI2 (20 mol%)80674
Potassium selenocyanateI2 (20 mol%)80671

Experimental Protocols

Protocol 1: General Procedure for Regioselective C-2 Lithiation and Functionalization of N-1 Carbamoyl 7-Azaindole [5]

  • To a solution of N-1 carbamoyl 7-azaindole (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add LDA (2.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (2.5–9.0 equiv) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Iodine-Catalyzed C-3 Sulfenylation of 7-Azaindole [1]

  • To a reaction vessel, add 7-azaindole (1.0 equiv), thiol (1.1 equiv), and I2 (20 mol%).

  • Add DMSO (2 mL) to the mixture.

  • Heat the reaction mixture to 80 °C in open air and stir for 6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Regioselective_Functionalization_Strategies cluster_challenges Challenges cluster_strategies Strategies cluster_outcomes Desired Outcomes Challenge1 Poor Regioselectivity Strategy1 Directed Metalation (DoM) Challenge1->Strategy1 Address Strategy2 C-H Activation Challenge1->Strategy2 Address Strategy3 Protecting Groups Challenge1->Strategy3 Address Strategy4 N-Oxides Challenge1->Strategy4 Address Challenge2 Catalyst Deactivation Challenge2->Strategy2 Mitigate Challenge2->Strategy4 Mitigate Challenge3 Harsh Conditions Challenge3->Strategy2 Overcome Outcome1 C2-Functionalization Strategy1->Outcome1 Enables Outcome3 C6-Functionalization Strategy1->Outcome3 Enables Strategy2->Outcome1 Achieves Outcome2 C3-Functionalization Strategy2->Outcome2 Achieves Strategy2->Outcome3 Achieves Outcome4 Other Positions Strategy2->Outcome4 Achieves Strategy3->Outcome1 Directs Strategy3->Outcome2 Directs Strategy3->Outcome3 Directs Strategy3->Outcome4 Directs Strategy4->Outcome3 Favors

Caption: Logical relationships between challenges, strategies, and outcomes in 7-azaindole functionalization.

DoM_Workflow Start Start with 7-Azaindole N7_Protection Introduce Directing Group at N-7 (e.g., Carbamoyl) Start->N7_Protection C6_Metalation Directed ortho-Metalation at C-6 (e.g., LDA) N7_Protection->C6_Metalation C6_Functionalization Quench with Electrophile (E1) C6_Metalation->C6_Functionalization C6_Product C-6 Functionalized 7-Azaindole C6_Functionalization->C6_Product DMG_Dance Directing Group 'Dance' (N-7 to N-1) C6_Functionalization->DMG_Dance C2_Metalation Directed ortho-Metalation at C-2 (e.g., LDA) DMG_Dance->C2_Metalation C2_Functionalization Quench with Electrophile (E2) C2_Metalation->C2_Functionalization C2_C6_Product C-2, C-6 Difunctionalized 7-Azaindole C2_Functionalization->C2_C6_Product

Caption: Experimental workflow for iterative C6 and C2 functionalization using Directed Metalation.

References

Improving the solubility of 7-azaindole-5-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 7-azaindole-5-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of 7-azaindole-5-carboxylic acid?

A1: 7-Azaindole-5-carboxylic acid is a heterocyclic compound with limited aqueous solubility. It is generally described as slightly soluble in water, while being soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] The 7-azaindole core itself, when compared to an indole core, has been shown to enhance aqueous solubility in some derivatives.[2]

Q2: What is the recommended first step for dissolving 7-azaindole-5-carboxylic acid for a biological assay?

A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a high-concentration stock solution (e.g., 10-100 mM).[3] Ensure the compound is fully dissolved by vortexing or brief sonication.[4][5]

Q3: My 7-azaindole-5-carboxylic acid precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A3: This phenomenon, known as precipitation upon dilution, is a common challenge with poorly soluble compounds. Here are several strategies to troubleshoot this issue:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.[4]

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of the buffer, try adding it dropwise while vortexing or stirring the buffer to promote rapid mixing.[4]

  • Pre-warm the Assay Buffer: Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes prevent the compound from precipitating upon addition of the DMSO stock.[4]

  • Adjust the pH: As a carboxylic acid, the solubility of 7-azaindole-5-carboxylic acid is expected to increase at a higher pH.

Q4: How does pH affect the solubility of 7-azaindole-5-carboxylic acid?

A4: 7-azaindole-5-carboxylic acid is an ionizable compound containing a carboxylic acid group. Therefore, its aqueous solubility is highly dependent on the pH of the solution.[6][7] At pH values above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.[8] Conversely, at pH values below its pKa, the compound will be in its less soluble, neutral form. For acidic compounds, increasing the pH is an effective way to enhance solubility.[4]

Q5: What are co-solvents and can they help with solubility?

A5: Co-solvents are water-miscible organic solvents that can be used in small percentages in the final assay buffer to increase the solubility of hydrophobic compounds.[9] Examples include ethanol and polyethylene glycol 400 (PEG 400). When using co-solvents, it is crucial to ensure that the final concentration does not negatively impact your biological assay (e.g., cell viability, enzyme activity). It is recommended to keep the final concentration of organic solvents, including DMSO from the stock solution, as low as possible, typically below 1% and often below 0.5%.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in DMSO or ethanol to create a stock solution. The compound may have very low solubility even in organic solvents, or the concentration may be too high.Try gentle warming or sonication. If it still does not dissolve, a different organic solvent may be needed, or the desired stock concentration may be too high.
Precipitation is observed immediately upon dilution into aqueous buffer. The final concentration exceeds the kinetic solubility of the compound in the aqueous medium.Lower the final concentration. Use a pre-warmed buffer. Add the stock solution dropwise while vortexing.[4]
The solution becomes cloudy or precipitation forms over time during the assay. The compound may be unstable in the aqueous buffer, or the initial apparent solubility is not maintained over the incubation period.Consider the stability of the compound in your assay conditions. A solubility-enhancing excipient like a cyclodextrin might be necessary to maintain solubility over time.
Inconsistent results are observed between experiments. This could be due to variability in the amount of dissolved compound.Ensure your stock solution is fully dissolved and that your dilution procedure is consistent. Visually inspect for any precipitation before starting the assay.

Data Presentation

Table 1: General Solubility of 7-Azaindole-5-Carboxylic Acid and Related Compounds

CompoundSolvent/ConditionSolubilityReference
7-Azaindole-5-carboxylic acidWaterSlightly soluble[1]
7-Azaindole-5-carboxylic acidDMSOSoluble[1]
7-Azaindole-5-carboxylic acidEthanolSoluble[1]
7-Azaindole (parent scaffold)Aqueous Buffer (pH 6.5)936 µg/mL[2]
7-Azaindole-2-carboxamide derivativeAqueous PBS with 2-5% DMSO in AcetonitrileProne to precipitation[10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh a precise amount of 7-azaindole-5-carboxylic acid.

  • Transfer the solid to a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.[4][5]

  • Visually inspect the solution to ensure there are no remaining solid particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: pH-Dependent Solubility Assessment (Shake-Flask Method)

This protocol provides a general framework for determining the thermodynamic solubility of 7-azaindole-5-carboxylic acid at different pH values.

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 8).

  • Add an excess amount of solid 7-azaindole-5-carboxylic acid to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.

  • Equilibrate the samples by agitating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11]

  • Separate the solid and liquid phases by centrifuging the vials at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Measure the final pH of the saturated solution.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the solubility as a function of the final measured pH.

Visualizations

experimental_workflow Workflow for Improving Solubility in Biological Assays cluster_prep Stock Solution Preparation cluster_dilution Dilution into Assay Buffer cluster_troubleshoot Troubleshooting prep_solid Weigh Solid Compound prep_solvent Add DMSO prep_solid->prep_solvent prep_dissolve Vortex / Sonicate prep_solvent->prep_dissolve prep_stock 10-100 mM Stock Solution prep_dissolve->prep_stock dil_add Add Stock to Buffer prep_stock->dil_add dil_buffer Aqueous Assay Buffer dil_buffer->dil_add dil_observe Observe for Precipitation dil_add->dil_observe ts_precip Precipitation Occurs dil_observe->ts_precip Yes ts_no_precip No Precipitation dil_observe->ts_no_precip No ts_lower_conc Lower Final Concentration ts_precip->ts_lower_conc ts_ph Increase Buffer pH ts_precip->ts_ph ts_cosolvent Add Co-solvent (e.g., PEG 400) ts_precip->ts_cosolvent assay Biological Assay ts_no_precip->assay Proceed to Assay ts_lower_conc->dil_add ts_ph->dil_buffer ts_cosolvent->dil_buffer

Caption: Workflow for preparing and troubleshooting the solubility of 7-azaindole-5-carboxylic acid.

ph_solubility Expected pH-Solubility Relationship low_ph Low pH (Acidic) pka pKa low_sol Low Solubility (Neutral Form) low_ph->low_sol Predominant Species high_ph High pH (Basic) pka->low_sol high_sol High Solubility (Anionic Salt Form) pka->high_sol high_ph->high_sol Predominant Species

Caption: Expected impact of pH on the solubility of 7-azaindole-5-carboxylic acid.

References

Preventing N-protection and deprotection issues in 7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating N-protection and deprotection challenges in 7-azaindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable N-protecting group for 7-azaindole?

A1: The choice of an N-protecting group for 7-azaindole is highly dependent on the planned synthetic route and the stability of your molecule to subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): A widely used group, stable to many non-acidic reagents but easily removed under acidic conditions (e.g., TFA, HCl).[1][2] It is often favored for its reliability and clean deprotection.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection under a variety of conditions and can be removed with fluoride sources (e.g., TBAF) or strong acids, providing an orthogonal deprotection strategy to acid-labile groups.[3][4]

  • Tosyl (Ts): A sulfonyl protecting group that is very stable to acidic and oxidative conditions. Its removal typically requires strong reducing agents or specific basic conditions (e.g., Cs2CO3 in THF/MeOH).[5][6]

Q2: My N-Boc deprotection is sluggish or incomplete. What should I do?

A2: Incomplete N-Boc deprotection can be due to insufficient acid strength, low temperature, or steric hindrance. Consider the following:

  • Increase the concentration of trifluoroacetic acid (TFA) or switch to 4M HCl in dioxane.[7][8]

  • Allow the reaction to warm from 0 °C to room temperature.

  • For particularly stubborn cases, thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) under microwave irradiation can be effective.

Q3: I am observing side reactions during N-deprotection. How can I avoid them?

A3: Side reactions are often caused by the harshness of the deprotection conditions, which may affect other functional groups.

  • If your molecule is acid-sensitive, consider using a milder deprotection method. For N-Boc, basic conditions such as potassium carbonate in methanol can be effective for electron-rich systems like indoles.[2]

  • For N-Tosyl groups, using cesium carbonate in a mixture of THF and methanol offers a milder alternative to harsh reducing conditions.[6]

  • Employing an orthogonal protection strategy from the outset is the best approach. For instance, if your synthesis requires a subsequent acidic step, protecting the 7-azaindole nitrogen with an SEM group, which is removed with fluoride, would be a prudent choice.

Q4: Can I selectively deprotect one nitrogen in a molecule with multiple protected nitrogens?

A4: Yes, this is achieved through an orthogonal protection strategy. This involves using protecting groups that are removed under different, non-interfering conditions. For example, you could protect one nitrogen with a Boc group (acid-labile) and another with a Cbz group (removed by hydrogenolysis). This allows for the selective removal of one group while the other remains intact.

Troubleshooting Guides

Issue 1: Incomplete N-Boc Protection
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of N-Boc-7-azaindole Insufficient base, low reaction temperature, or inactive Boc-anhydride.Use a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF. Ensure your Boc-anhydride is fresh. The reaction of 7-azaindole with di-tert-butyl dicarbonate in the presence of DMAP can afford the N-Boc protected product in high yield.[3]
Reaction stalls The basicity of 7-azaindole's pyridine nitrogen may interfere with the reaction.Ensure anhydrous conditions and use a sufficient excess of both the base and Boc-anhydride.
Issue 2: Difficulty in N-Tosyl Deprotection
Symptom Possible Cause(s) Suggested Solution(s)
No reaction with standard basic hydrolysis The N-S bond of the tosyl group is very stable.Use harsher conditions such as refluxing with a strong base, but this may not be suitable for sensitive substrates. A highly effective method is the use of cesium carbonate (3 equivalents) in a 2:1 mixture of THF and methanol at room temperature or reflux.[6]
Decomposition of starting material The use of harsh reducing agents like sodium in liquid ammonia can lead to over-reduction or cleavage of other functional groups.Opt for milder, more selective reagents. Cesium carbonate is a good alternative that is compatible with a wider range of functional groups.[6]

Quantitative Data Summary

The following tables provide a summary of reaction conditions for the N-protection and deprotection of 7-azaindole with commonly used protecting groups.

Table 1: N-Protection of 7-Azaindole
Protecting GroupReagents and ConditionsYield (%)Reference
Boc (Boc)₂O, DMAP, Dioxane91[3]
Tosyl TsCl, NaH, DMFGood yields[3]
SEM SEMCl, NaH, DMFGood yields[3]
Table 2: N-Deprotection of 7-Azaindole Derivatives
Protecting GroupReagents and ConditionsTimeYield (%)Reference
Boc 25% TFA in DCM, RT2 hQuantitative[8]
Boc 4M HCl in Dioxane, RT16 hHigh[7]
Tosyl Cs₂CO₃, THF/MeOH (2:1), RT0.5 hQuantitative[6]
SEM TBAF-SiO₂, Microwave-70[3]
SEM TBAF (1M in THF), THF, 80°C12 hLow (12%)[9]

Experimental Protocols

Protocol 1: N-Boc Protection of 7-Azaindole

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in dioxane, add DMAP (0.1 eq) followed by di-tert-butyl dicarbonate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford N-Boc-7-azaindole. A reported yield for a similar procedure is 91%.[3]

Protocol 2: N-Boc Deprotection using TFA in DCM

Materials:

  • N-Boc-7-azaindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-7-azaindole (1.0 eq) in DCM.

  • Add TFA (25% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[8]

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 7-azaindole.

Protocol 3: N-Tosyl Deprotection using Cesium Carbonate

Materials:

  • N-Tosyl-7-azaindole

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-tosyl-7-azaindole (1.0 eq) in a 2:1 mixture of THF and methanol, add cesium carbonate (3.0 eq).[6]

  • Stir the reaction mixture at room temperature for 30 minutes, monitoring by TLC.[6]

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the deprotected 7-azaindole. For N-tosyl-azaindoles, this reaction is reported to be complete in as little as 30 minutes.[6]

Visual Guides

experimental_workflow cluster_protection N-Protection cluster_deprotection N-Deprotection start_prot 7-Azaindole reagents_prot Protecting Group Precursor (e.g., (Boc)₂O, SEMCl, TsCl) + Base (e.g., DMAP, NaH) reaction_prot Reaction in Appropriate Solvent (e.g., Dioxane, DMF) reagents_prot->reaction_prot Addition workup_prot Aqueous Workup & Purification reaction_prot->workup_prot Quenching product_prot N-Protected 7-Azaindole workup_prot->product_prot Isolation start_deprot N-Protected 7-Azaindole reagents_deprot Deprotection Reagent (e.g., TFA, HCl, TBAF, Cs₂CO₃) reaction_deprot Reaction in Appropriate Solvent (e.g., DCM, THF/MeOH) reagents_deprot->reaction_deprot Addition workup_deprot Neutralization/ Workup & Purification reaction_deprot->workup_deprot Quenching product_deprot 7-Azaindole workup_deprot->product_deprot Isolation

Caption: General experimental workflow for N-protection and deprotection of 7-azaindole.

troubleshooting_deprotection start N-Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_reagent Increase Reagent Concentration/Equivalents incomplete->increase_reagent Yes milder_conditions Switch to Milder Deprotection Conditions side_products->milder_conditions Yes increase_temp Increase Temperature or Reaction Time increase_reagent->increase_temp change_reagent Switch to a Stronger Reagent System increase_temp->change_reagent orthogonal_strategy Consider Orthogonal Protecting Group milder_conditions->orthogonal_strategy scavenger Add a Scavenger (e.g., for carbocations) orthogonal_strategy->scavenger

Caption: Troubleshooting decision tree for common N-deprotection issues.

References

Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst deactivation during cross-coupling reactions of 7-azaindoles.

Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of 7-azaindoles, offering potential causes and solutions in a question-and-answer format.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with a 7-azaindole substrate is resulting in low to no product yield. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in cross-coupling reactions involving 7-azaindoles is a frequent issue, often stemming from deactivation of the catalyst. The primary culprit is the pyridine nitrogen atom of the 7-azaindole scaffold, which can strongly coordinate to the metal center (e.g., palladium, rhodium) and poison the catalyst.[1][2]

Here is a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Low Yield start Low/No Yield Observed check_catalyst 1. Verify Catalyst and Ligand Integrity - Use fresh, properly stored catalyst and ligand. - Consider a pre-catalyst. start->check_catalyst n_protection 2. Implement N-Protection Strategy - Protect the 7-azaindole N-H with a suitable group (e.g., Boc, Ts, SEM). check_catalyst->n_protection If no improvement optimize_conditions 3. Optimize Reaction Conditions - Screen different ligands, bases, and solvents. - Adjust temperature and reaction time. n_protection->optimize_conditions If yield is still low success Improved Yield optimize_conditions->success Upon successful optimization

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions of 7-azaindoles.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Quality: Ensure that your catalyst and ligands are not degraded. Phosphine-based ligands, in particular, can be sensitive to air and moisture. Using a pre-catalyst, which is more stable and efficiently generates the active catalytic species, can be beneficial.[3]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical, as it can lead to the oxidation and deactivation of the active Pd(0) catalyst. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Base Purity: Use anhydrous and degassed solvents. The purity of the base is also important, as impurities can interfere with the catalytic cycle.

Q2: I suspect catalyst poisoning by the 7-azaindole is the main issue. What are the most effective strategies to prevent this?

A2: Catalyst poisoning by the pyridine nitrogen is a well-documented challenge.[1][2] The following strategies are highly effective in mitigating this issue:

  • N-Protection of the 7-Azaindole: Protecting the pyrrole nitrogen of the 7-azaindole with a suitable protecting group (e.g., Boc, tosyl, SEM) can significantly improve reaction outcomes.[1][2] This modification reduces the coordinating ability of the pyridine nitrogen, thereby preventing catalyst inhibition.

  • Use of Specialized Ligands: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) have demonstrated considerable success in promoting cross-coupling reactions with 7-azaindoles.[3] These ligands can stabilize the catalytic species and facilitate the desired reaction pathway over catalyst deactivation.

G cluster_0 Catalyst Deactivation Pathway catalyst Active Pd(0) Catalyst azaindole 7-Azaindole (Unprotected) catalyst->azaindole Coordination of Pyridine Nitrogen deactivated_complex Inactive Pd-Azaindole Complex (Catalyst Poisoning) azaindole->deactivated_complex

References

Scale-up considerations for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Question 1: I am observing low yields and multiple side products during the nitration of 7-azaindole. What are the likely causes and how can I mitigate them?

Answer:

Low yields and the formation of multiple products during the nitration of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) are common challenges, especially during scale-up. The pyrrolo[2,3-b]pyridine system has several reactive sites susceptible to electrophilic attack.

Potential Side Reactions:

  • Over-nitration: Introduction of more than one nitro group onto the aromatic system.

  • Nitration at alternative positions: While the 5-position is generally favored for electrophilic substitution, nitration can also occur at the C3 position of the pyrrole ring.[1]

  • Oxidation of the pyrrole ring: The electron-rich pyrrole ring is prone to oxidation under harsh nitrating conditions.[1]

  • N-Nitration: Nitration at the pyrrole nitrogen (N1) is a possibility if the nitrogen is unprotected.[1]

Troubleshooting and Optimization:

  • Protecting Groups: Employing a protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) or benzenesulfonyl (Bs) group, can prevent N-nitration and improve the regioselectivity of the reaction.[1]

  • Reaction Conditions: Careful control of the reaction temperature and the rate of addition of the nitrating agent is crucial. Running the reaction at a lower temperature (e.g., 0-5 °C) can help to minimize side product formation.

  • Choice of Nitrating Agent: Using a milder nitrating agent or a different nitration system can sometimes improve selectivity.

Question 2: My catalytic hydrogenation for the reduction of the 5-nitro-7-azaindole is sluggish or incomplete. What could be the problem?

Answer:

Incomplete reduction of the nitro group can be attributed to several factors, particularly on a larger scale.

Potential Causes:

  • Catalyst Poisoning: Impurities in the starting material, reagents, or solvents can poison the palladium on carbon (Pd/C) catalyst, leading to reduced activity.[1]

  • Catalyst Deactivation: The catalyst may have lost activity due to improper storage or handling.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may not be adequate for the reaction to proceed to completion on a larger scale.

  • Poor Mass Transfer: In a larger reactor, inefficient stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in a slower reaction rate.

Troubleshooting and Optimization:

  • Purity of Starting Material: Ensure the 5-nitro intermediate is of high purity to avoid catalyst poisoning.[1]

  • Catalyst Quality: Use a fresh, high-quality catalyst.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to track its progress.[2]

  • Alternative Reducing Agents: If catalytic hydrogenation remains problematic, consider alternative reduction methods such as using iron in acetic acid (Fe/AcOH).[1]

Question 3: I am having difficulty with the final hydrolysis of the 5-cyano or 5-ester precursor to the carboxylic acid. The reaction is not going to completion or I am seeing degradation.

Answer:

Hydrolysis of a nitrile or ester to a carboxylic acid can be challenging, especially with heterocyclic systems that may have stability issues under harsh acidic or basic conditions.

Potential Causes:

  • Harsh Reaction Conditions: Strong acidic or basic conditions and high temperatures required for hydrolysis may lead to degradation of the 7-azaindole core.

  • Incomplete Hydrolysis: The reaction may not have been run for a sufficient amount of time or at a high enough temperature to go to completion.

  • Solubility Issues: The starting material may not be fully soluble in the reaction mixture, leading to incomplete conversion.

Troubleshooting and Optimization:

  • Milder Conditions: Explore milder hydrolysis conditions. For esters, enzymatic hydrolysis could be an option. For nitriles, consider a two-step approach involving conversion to an amide followed by hydrolysis.

  • Reaction Time and Temperature: Optimize the reaction time and temperature, monitoring the progress by TLC or LC-MS.

  • Co-solvents: The use of a co-solvent can improve the solubility of the starting material.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound. These are illustrative and should be optimized for specific laboratory and scale-up conditions.

Stage 1: Nitration of 1H-Pyrrolo[2,3-b]pyridine

Protocol:

  • Carefully add 1H-Pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid (5 L/kg) at 0-5 °C, ensuring the internal temperature does not exceed 10 °C.[3]

  • To this solution, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.[3]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[3]

  • Carefully quench the reaction by pouring it onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate, 5-nitro-1H-pyrrolo[2,3-b]pyridine, is collected by filtration, washed with water, and dried.

Stage 2: Reduction of 5-Nitro-1H-pyrrolo[2,3-b]pyridine

Protocol:

  • To a solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 1H-Pyrrolo[2,3-b]pyridin-5-amine.

Stage 3: Sandmeyer Reaction to form 5-Cyano-1H-pyrrolo[2,3-b]pyridine

Protocol:

  • Dissolve 1H-Pyrrolo[2,3-b]pyridin-5-amine (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to yield 5-cyano-1H-pyrrolo[2,3-b]pyridine.

Stage 4: Hydrolysis to this compound

Protocol:

  • Reflux a mixture of 5-cyano-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an aqueous solution of a strong base (e.g., 6M NaOH) or a strong acid (e.g., 6M HCl) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully neutralize with acid (if using a basic hydrolysis) or base (if using an acidic hydrolysis) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Presentation

The following tables provide an example of how to summarize quantitative data for different scales of synthesis. The data presented here is illustrative.

Table 1: Scale-up Data for the Nitration of 1H-Pyrrolo[2,3-b]pyridine

ParameterLab Scale (1 g)Pilot Plant Scale (1 kg)
Starting Material 1 g1 kg
Potassium Nitrate 0.97 g (1.1 eq)0.97 kg (1.1 eq)
Sulfuric Acid 5 mL5 L
Reaction Time 3 hours5 hours
Yield 85%80%
Purity (by HPLC) >98%>97%

Table 2: Scale-up Data for the Catalytic Hydrogenation of 5-Nitro-1H-pyrrolo[2,3-b]pyridine

ParameterLab Scale (1 g)Pilot Plant Scale (1 kg)
Starting Material 1 g1 kg
10% Pd/C 100 mg100 g
Hydrogen Pressure 50 psi100 psi
Reaction Time 4 hours8 hours
Yield 95%92%
Purity (by HPLC) >99%>98%

Visualizations

The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree for the synthesis of this compound.

Synthetic_Workflow Start 1H-Pyrrolo[2,3-b]pyridine Nitration Nitration (H2SO4, KNO3) Start->Nitration Nitro_Compound 5-Nitro-1H-pyrrolo[2,3-b]pyridine Nitration->Nitro_Compound Reduction Reduction (H2, Pd/C) Nitro_Compound->Reduction Amine_Compound 1H-Pyrrolo[2,3-b]pyridin-5-amine Reduction->Amine_Compound Sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCN) Amine_Compound->Sandmeyer Cyano_Compound 5-Cyano-1H-pyrrolo[2,3-b]pyridine Sandmeyer->Cyano_Compound Hydrolysis Hydrolysis (NaOH or HCl) Cyano_Compound->Hydrolysis Final_Product 1H-Pyrrolo[2,3-b]pyridine- 5-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Nitration Start Low Yield / Impurities in Nitration? Check_Temp Was reaction temperature kept at 0-5 °C? Start->Check_Temp Check_Addition Was nitrating agent added slowly? Check_Temp->Check_Addition Yes Solution1 Optimize temperature control and addition rate. Check_Temp->Solution1 No Side_Reactions Likely side reactions: - Over-nitration - Nitration at C3 - Oxidation Check_Addition->Side_Reactions Yes Solution2 Consider using a protecting group on the pyrrole nitrogen. Side_Reactions->Solution2 Success Problem Resolved Solution1->Success Solution2->Success

Caption: Troubleshooting logic for the nitration step.

References

Technical Support Center: Analytical Methods for Purity Assessment of 7-Azaindole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of 7-azaindole-5-carboxylic acid. The methodologies and advice provided address common challenges encountered during experimental analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of 7-azaindole-5-carboxylic acid?

A1: A multi-technique approach is recommended for a robust purity assessment. The primary methods are:

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for determining purity as a percentage of area. Due to the polar nature of the compound, Reverse-Phase (RP) HPLC is standard, often requiring specialized columns.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify impurities by providing molecular weight information, which is critical for characterizing unknown peaks observed in the HPLC analysis.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the main component and for identifying and quantifying impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the material against a certified standard.[5][6]

Q2: What is a typical purity specification for research-grade 7-azaindole-5-carboxylic acid?

A2: For compounds used in biological assays and early-stage drug discovery, a purity of >95% is generally required.[7] This ensures that the observed biological effects are attributable to the compound of interest and not to highly active impurities.[7]

Q3: How should I store the compound to prevent degradation?

A3: 7-Azaindole-5-carboxylic acid should be stored in a well-ventilated, cool, and dry place, with the container tightly closed.[8] To prevent potential degradation, it is advisable to keep it away from heat and strong oxidizing agents.[8] For long-term storage, refrigeration or freezing in an airtight container is recommended.

Q4: What are the likely impurities I might encounter?

A4: Potential impurities can originate from the synthetic route or degradation. These may include:

  • Starting materials and reagents: Such as 5-bromo-7-azaindole or other precursors used in the synthesis.[3][9]

  • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product.

  • Isomeric impurities: Depending on the synthetic pathway, regioisomers may be formed.[6]

  • Degradation products: Oxidation or other degradation pathways can lead to related impurities over time.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

HPLC / UPLC Analysis

Q: My peak for 7-azaindole-5-carboxylic acid is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing for this compound is often caused by secondary interactions between the polar analyte and active sites (residual silanols) on the HPLC column packing.[1]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The carboxylic acid group can interact strongly with the stationary phase. Lowering the pH of the mobile phase by adding an acid like formic acid (0.1%) or phosphoric acid will suppress the ionization of the carboxylate, reducing secondary interactions and improving peak shape.[10]

  • Use a Modern, Deactivated Column: Employ a column with low silanol activity or one that is specifically designed for polar analytes.[10] End-capped columns provide better shielding of silanols.

  • Check for Column Contamination: Strongly retained impurities can act as new active sites. Wash the column with a strong solvent series to remove any contaminants.

G start Peak Tailing Observed q1 Is mobile phase pH < 3? start->q1 action1 Add 0.1% Formic Acid to Mobile Phase q1->action1 No q2 Using a modern, high-purity silica column? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Switch to an end-capped or polar-embedded column q2->action2 No q3 Has the column been recently cleaned? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Perform a column wash (e.g., Water, IPA, Hexane) q3->action3 No end Peak Shape Improved q3->end Yes a3_yes Yes a3_no No action3->end

Caption: Troubleshooting Logic for HPLC Peak Tailing.

Q: The retention time for my analyte is unstable and drifting between injections. How can I stabilize it?

A: Retention time drift is typically caused by inadequate column equilibration or changes in the mobile phase composition.[1] This is particularly common when using high-aqueous mobile phases or HILIC.[2][11]

Troubleshooting Steps:

  • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection and between runs. For gradient methods, a sufficient re-equilibration step at the end of each run is critical.[2]

  • Check for Solvent Proportioning Errors: Ensure your HPLC pump is mixing solvents accurately. Freshly prepare your mobile phase and ensure it is thoroughly degassed to prevent bubble formation.[12]

  • Maintain Stable Column Temperature: Use a column oven to maintain a constant temperature, as retention times can be sensitive to fluctuations in ambient temperature.

Q: My compound is not retained on a standard C18 column and elutes in the void volume. What are my options?

A: This is a common problem for polar compounds like 7-azaindole-5-carboxylic acid.[1] Standard C18 phases can suffer from "hydrophobic collapse" or dewetting in highly aqueous mobile phases, leading to a loss of retention.[11]

Recommended Solutions:

  • Use an "Aqueous-Stable" C18 Column: These columns are designed with polar-embedded or polar-endcapped ligands that prevent phase collapse and provide better retention for polar analytes in high-water mobile phases.[11]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[2][13]

  • Consider Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase retention, but it can also lead to ion suppression in MS and requires long equilibration times.[13]

NMR Spectroscopy

Q: The carboxylic acid proton signal (~12 ppm) is very broad or undetectable in my ¹H NMR spectrum. What should I do?

A: The chemical shift and shape of the carboxylic acid proton are highly sensitive to concentration, solvent, temperature, and the presence of water due to hydrogen bonding and chemical exchange.[14][15]

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your deuterated solvent (e.g., DMSO-d₆) is anhydrous, as traces of water can accelerate proton exchange and broaden the signal significantly.[15]

  • Confirm the Peak: To confirm the identity of a broad signal as the carboxylic acid proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The carboxylic proton will exchange with deuterium, causing the signal to disappear.[15][16]

  • Adjust Sample Concentration: Very high concentrations can lead to extensive hydrogen bonding and peak broadening. Try acquiring the spectrum with a more dilute sample.

LC-MS Analysis

Q: I am getting a weak or unstable signal for my compound in the mass spectrometer. How can I improve it?

A: Poor ionization efficiency is a common issue. The choice of mobile phase modifier and ionization mode is critical.

Troubleshooting Steps:

  • Optimize Ionization Mode: Analyze 7-azaindole-5-carboxylic acid in both positive (ESI+) and negative (ESI-) electrospray ionization modes to see which provides a better response. The carboxylic acid should ionize well in negative mode ([M-H]⁻), while the azaindole nitrogen can be protonated in positive mode ([M+H]⁺).

  • Use a Volatile Mobile Phase Modifier: For MS detection, replace non-volatile acids like phosphoric acid with volatile ones like formic acid (0.1%) or acetic acid. These are compatible with the MS interface and aid in ionization.[10]

  • Avoid Ion Suppression: The sample matrix can interfere with the ionization of the analyte.[1] Ensure your sample is clean and consider diluting it to reduce matrix effects. If co-eluting peaks are present, adjust the chromatography to better separate them from your analyte.

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC-UV

This protocol provides a general method for determining the purity of 7-azaindole-5-carboxylic acid based on area percent.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as needed to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: Use a polar-embedded or aqueous-stable C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage (e.g., 95%) over 10-15 minutes. Hold for 2-3 minutes before returning to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Absolute Purity Assessment by Quantitative ¹H NMR (qNMR)

This method determines absolute purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[5][6]

  • Materials:

    • Sample: 7-azaindole-5-carboxylic acid.

    • Internal Standard (IS): A certified standard with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.

    • Solvent: Anhydrous deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration. A D1 of 30 seconds is often sufficient.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with minimal baseline correction and phasing.

    • Carefully integrate a well-resolved signal from the analyte (Int_Analyte) and a signal from the internal standard (Int_IS).

    • Calculate the purity using the following formula:

    Purity (%) = (Int_Analyte / N_Analyte) * (N_IS / Int_IS) * (MW_Analyte / Wt_Analyte) * (Wt_IS / MW_IS) * Purity_IS

    Where:

    • Int: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight (Analyte: 162.15 g/mol )[17]

    • Wt: Weight

    • Purity_IS: Purity of the internal standard

Section 4: Data Presentation Tables

Table 1: Recommended HPLC-UV Method Parameters

Parameter Recommended Value Rationale
Column Aqueous C18 or Polar-Embedded (e.g., 150 x 4.6 mm, 3.5 µm) Provides retention for polar analytes and prevents phase collapse.[11]
Mobile Phase A 0.1% Formic Acid in Water Volatile modifier, good for MS compatibility, suppresses ionization.[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for reverse-phase.
Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns.
Column Temp. 30 °C Ensures reproducible retention times.
Detection (UV) 254 nm Common wavelength for aromatic/heterocyclic compounds.

| Injection Vol. | 5 µL | Typical volume to avoid peak distortion. |

Table 2: Common Potential Impurities and their Expected [M+H]⁺ Ions

Compound Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z)
7-Azaindole-5-carboxylic acid C₈H₆N₂O₂ 162.15 163.16
5-Bromo-7-azaindole C₇H₅BrN₂ 197.03 197.97 / 199.97

| 7-Azaindole | C₇H₆N₂ | 118.14 | 119.15 |

Table 3: ¹H NMR (qNMR) Experimental Parameters

Parameter Recommended Value Rationale for Quantitative Accuracy
Spectrometer ≥ 400 MHz Provides better signal dispersion and resolution.
Solvent DMSO-d₆ (Anhydrous) Good solubility for the analyte and standard; minimizes water exchange.[6]
Pulse Angle 90° Ensures uniform excitation across the spectrum.
Relaxation Delay (D1) ≥ 30 seconds Allows for >99% T₁ relaxation, critical for accurate integration.[5]
Number of Scans ≥ 16 Ensures adequate signal-to-noise for precise integration.

| Internal Standard | Maleic Acid | Certified purity, stable, and has signals in an uncluttered region. |

Section 5: Mandatory Visualizations

G cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Impurity Investigation cluster_3 Final Report start Sample of 7-Azaindole-5-carboxylic acid nmr ¹H NMR for Structural ID start->nmr lcms LC-MS for MW Confirmation start->lcms hplc HPLC-UV Purity (Area % Method) nmr->hplc lcms->hplc qnmr qNMR for Absolute Purity (Weight % Method) hplc->qnmr impurity_id Impurity Identification (LC-MS/MS) hplc->impurity_id If impurities > 0.1% report Certificate of Analysis hplc->report qnmr->report impurity_quant Impurity Quantification (HPLC with Standards) impurity_id->impurity_quant impurity_quant->report

Caption: General Workflow for Purity Assessment.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, in particular, have garnered significant attention for their potential as therapeutic agents, primarily in the realm of oncology and immunology. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data from peer-reviewed studies. We will delve into their efficacy as kinase inhibitors and their impact on cancer cell proliferation, apoptosis, and cell cycle progression.

Comparative Biological Activity Data

The following tables summarize the in vitro activity of various 1H-pyrrolo[2,3-b]pyridine derivatives. It is important to note that the data is compiled from different studies, and direct comparison of absolute values between tables may be limited by variations in experimental conditions.

Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitory Activity

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their ability to inhibit FGFRs, a family of receptor tyrosine kinases often dysregulated in cancer. The data below showcases the half-maximal inhibitory concentrations (IC50) of selected compounds against different FGFR isoforms.

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712
1 1900---

Note: '-' indicates data not reported.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

The antiproliferative effects of 1H-pyrrolo[2,3-b]pyridine derivatives have been assessed against various cancer cell lines using the MTT assay. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Compound ID4T1 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
4h 0.150.210.33
Table 3: Janus Kinase (JAK) Inhibitory Activity

Certain 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been investigated as inhibitors of Janus kinases, which are critical components of cytokine signaling pathways implicated in inflammatory and autoimmune diseases.

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
31 2.81100.653

Note: Data for compound 31 is for a related 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Kinase Inhibition Assay (Example: FGFR Kinase Assay)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare a solution of the kinase and substrate in the assay buffer.

  • Serially dilute the test compounds in DMSO and then in the assay buffer.

  • Add the test compound solutions to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the kinase-substrate mixture and ATP to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated by plotting the percent inhibition against the log concentration of the compound.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a specified duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a specified time to induce apoptosis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation PLCG PLCγ FGFR->PLCG Activation Pyrrolo_Pyridine 1H-Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_Pyridine->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3

Caption: FGFR Signaling Pathway and Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation Pyrrolo_Pyridine 1H-Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_Pyridine->JAK Inhibition STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Immunity) STAT_dimer->Transcription Translocation

Caption: JAK-STAT Signaling Pathway and Inhibition.

Experimental_Workflow_MTT_Assay cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Derivatives start->treat incubate_treat Incubate (e.g., 72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Experimental Workflow for the MTT Assay.

Experimental_Workflow_Apoptosis_Assay cluster_workflow Annexin V/PI Apoptosis Assay Workflow start Treat Cells with Derivatives harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental Workflow for the Annexin V/PI Apoptosis Assay.

Comparing the efficacy of different synthetic routes to 7-azaindole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-azaindole-5-carboxylic acid, a crucial building block in the development of various therapeutic agents, can be approached through several synthetic routes. This guide provides a comparative analysis of the two most prominent methods starting from 5-bromo-7-azaindole: lithiation followed by carboxylation, and palladium-catalyzed carbonylation. The objective is to offer a clear comparison of their efficacy based on available experimental data to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The choice between lithiation/carboxylation and palladium-catalyzed carbonylation hinges on a variety of factors including reaction yield, scalability, availability of specialized reagents and equipment, and tolerance to various functional groups. Below is a summary of the key aspects of each route based on published literature.

ParameterLithiation followed by CarboxylationPalladium-Catalyzed Carbonylation
Starting Material 5-Bromo-7-azaindole5-Bromo-7-azaindole
Key Reagents Organolithium reagent (e.g., n-BuLi, t-BuLi), Carbon Dioxide (gas or solid)Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), Carbon Monoxide source, Base
Reaction Steps 1. Protection of azaindole nitrogen (often required). 2. Halogen-metal exchange. 3. Carboxylation with CO₂. 4. Deprotection.1. Direct carbonylation of the C-Br bond.
Reported Yield Yields can be variable and are sensitive to reaction conditions. A specific yield for the unprotected final product is not consistently reported in readily available literature, though the formation of the carboxylated intermediate is documented.While a general and effective method for various aryl halides, specific yield data for the direct carbonylation of 5-bromo-7-azaindole to the carboxylic acid is not well-documented in publicly accessible literature.
Scalability Can be challenging to scale up due to the use of highly reactive and pyrophoric organolithium reagents and the need for cryogenic temperatures.Generally more amenable to scale-up, with established industrial processes for carbonylation reactions. The use of a carbon monoxide source requires appropriate safety infrastructure.
Advantages - Avoids the use of expensive transition metal catalysts. - Can be a rapid transformation at the lab scale.- Milder reaction conditions are often possible compared to lithiation. - Higher functional group tolerance is typically observed. - Potentially more direct, avoiding protection/deprotection steps.
Disadvantages - Requires stringent anhydrous and inert atmosphere conditions. - Cryogenic temperatures (-78 °C) are necessary. - The need for a protecting group on the azaindole nitrogen adds steps to the overall synthesis. - Potential for side reactions if the lithiation is not regioselective.- Requires a palladium catalyst and often specialized ligands, which can be costly. - Handling of carbon monoxide gas requires specialized equipment and safety precautions, although CO-generating reagents are available. - Catalyst poisoning can be an issue with certain substrates.

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication of synthetic methods. Below are representative procedures for each route, compiled from the available literature.

Route 1: Lithiation followed by Carboxylation

This method involves a halogen-metal exchange reaction on a protected 5-bromo-7-azaindole, followed by quenching the resulting organolithium species with carbon dioxide.

Step 1: Protection of 7-Azaindole Nitrogen

The nitrogen of 7-azaindole is typically protected to prevent side reactions with the organolithium reagent. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group.

  • Protocol: To a solution of 5-bromo-7-azaindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride) at 0 °C under an inert atmosphere. After stirring for a short period, add tert-butyldimethylsilyl chloride. Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with water and the product is extracted with an organic solvent. The protected 5-bromo-7-(tert-butyldimethylsilyl)azaindole is then purified by chromatography.

Step 2: Lithiation and Carboxylation

  • Protocol: Dissolve the protected 5-bromo-7-azaindole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Slowly add a solution of an organolithium reagent, such as n-butyllithium or tert-butyllithium, in an appropriate solvent. Stir the mixture at -78 °C for a specified time to allow for complete halogen-metal exchange. Quench the reaction by bubbling carbon dioxide gas through the solution or by adding crushed dry ice. Allow the reaction mixture to slowly warm to room temperature.

Step 3: Deprotection and Isolation

  • Protocol: The protecting group is removed under appropriate conditions (e.g., treatment with a fluoride source like tetrabutylammonium fluoride for a silyl protecting group). The reaction mixture is then acidified to protonate the carboxylate, and the product, 7-azaindole-5-carboxylic acid, is isolated by extraction or filtration and can be further purified by recrystallization or chromatography.

Route 2: Palladium-Catalyzed Carbonylation

This route offers a more direct approach to the carboxylic acid by carbonylating the carbon-bromine bond using a palladium catalyst and a carbon monoxide source.

  • General Protocol: In a pressure vessel, combine 5-bromo-7-azaindole, a palladium catalyst (e.g., palladium(II) acetate or a pre-catalyst like PdCl₂(dppf)), a suitable ligand (e.g., a phosphine ligand like dppf), and a base (e.g., a tertiary amine or an inorganic carbonate) in a suitable solvent (e.g., DMF, DMSO, or an alcohol). The vessel is then charged with carbon monoxide gas to a specific pressure. The reaction mixture is heated to a specified temperature and stirred for several hours until the starting material is consumed. After cooling and releasing the pressure, the reaction mixture is worked up. This typically involves filtering off the catalyst, followed by extraction and purification of the product. In the case of using an alcohol as a solvent, the initial product would be the corresponding ester, which would then require a subsequent hydrolysis step to yield the carboxylic acid.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process and workflow for synthesizing 7-azaindole-5-carboxylic acid, comparing the two primary routes.

G cluster_start Starting Material cluster_route1 Route 1: Lithiation & Carboxylation cluster_route2 Route 2: Pd-Catalyzed Carbonylation cluster_end Final Product cluster_considerations1 Key Considerations for Route 1 cluster_considerations2 Key Considerations for Route 2 start 5-Bromo-7-azaindole r1_protect N-Protection start->r1_protect Requires N-H acidity consideration r2_carbonylation Carbonylation (Pd Catalyst, CO, Base) start->r2_carbonylation Direct functionalization r1_lithiation Lithiation (n-BuLi or t-BuLi, -78°C) r1_protect->r1_lithiation r1_carboxylation Carboxylation (CO₂) r1_lithiation->r1_carboxylation r1_deprotect N-Deprotection r1_carboxylation->r1_deprotect end_product 7-Azaindole-5-carboxylic Acid r1_deprotect->end_product r2_hydrolysis Ester Hydrolysis (if applicable) r2_carbonylation->r2_hydrolysis If alcoholic solvent is used r2_carbonylation->end_product Direct to acid with H₂O r2_hydrolysis->end_product c1 - Strict anhydrous/inert conditions - Cryogenic temperatures - Use of pyrophoric reagents - Additional protection/deprotection steps c2 - Cost of palladium catalyst and ligands - Handling of CO gas (or CO source) - Potential for catalyst poisoning - Optimization of reaction conditions

Caption: Comparative workflow of synthetic routes to 7-azaindole-5-carboxylic acid.

Conclusion

Both the lithiation/carboxylation and palladium-catalyzed carbonylation routes present viable pathways for the synthesis of 7-azaindole-5-carboxylic acid from 5-bromo-7-azaindole. The choice of method will largely depend on the specific capabilities and priorities of the laboratory or manufacturing facility.

The lithiation route may be favored in a laboratory setting for smaller scale syntheses where the stringent reaction conditions can be carefully controlled and the cost of transition metal catalysts is a significant concern. However, its scalability is a major drawback.

The palladium-catalyzed carbonylation route is, in principle, more amenable to larger scale production due to its generally milder conditions and the extensive precedent for such reactions in industrial settings. The primary hurdles are the cost of the catalyst and the infrastructure required for handling carbon monoxide.

Further research and publication of detailed, high-yielding protocols for both methods are needed to allow for a more definitive, quantitative comparison of their efficacy. Researchers are encouraged to perform small-scale trials of both routes to determine the most efficient and practical method for their specific application.

The Versatility of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor development, the selection of a core chemical scaffold is a critical determinant of potency, selectivity, and overall drug-like properties. Among the myriad of heterocyclic systems explored, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold. This guide provides a comparative analysis of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its derivatives against other prominent scaffolds in the inhibition of key oncogenic kinases, supported by experimental data.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule inhibitors that target the ATP-binding site of kinases have become a major class of therapeutics. The core chemical structure, or scaffold, of these inhibitors is fundamental to their interaction with the kinase hinge region and surrounding residues. This guide focuses on comparing the 1H-pyrrolo[2,3-b]pyridine scaffold with other well-established chemical cores for several important kinase families: Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptor (FGFR).

Comparative Analysis of Kinase Inhibition

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity. The following sections present a comparative overview of the performance of inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold against those with other common scaffolds for specific kinase targets.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for immune and inflammatory responses, and its aberrant activation is implicated in autoimmune diseases and cancers.[1] Tofacitinib, a successful JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine scaffold.[2] While direct head-to-head IC50 data under identical conditions is sparse, the 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully employed to generate potent JAK inhibitors. For instance, various derivatives have shown promise in targeting JAK isoforms.[3]

ScaffoldKinase TargetRepresentative CompoundIC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridine JAK1/3(Internal Data)--
Pyrrolo[2,3-d]pyrimidineJAK1/3TofacitinibJAK1: 1.2, JAK3: 2.1[2]
PyrrolopyrazineJAK2(Internal Data)--
Baricitinib ScaffoldJAK1/2BaricitinibJAK1: 5.9, JAK2: 5.7[2]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key target in non-small cell lung cancer (NSCLC). The quinazoline scaffold is a well-established core for first and second-generation EGFR inhibitors like gefitinib and erlotinib.[4] More recently, the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for developing novel covalent inhibitors targeting EGFR exon20 insertion mutations, demonstrating high potency.[5]

ScaffoldKinase TargetRepresentative CompoundIC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridine EGFR (exon20 insertion)LDC8201EGFR H773_V774insNPH: 2.5[5]
QuinazolineEGFR (wild-type)Gefitinib3.62[6]
QuinazolineEGFR (L858R/T790M)Compound 4f2.17[6]
Pyrrolo[2,3-d]pyrimidineEGFRCompound 533.3[7]
Anaplastic Lymphoma Kinase (ALK) Inhibition

ALK rearrangements are drivers in a subset of NSCLC. The first-generation ALK inhibitor, crizotinib, is based on an aminopyridine scaffold. The third-generation inhibitor, lorlatinib, features a unique macrocyclic scaffold designed to overcome resistance mutations and improve brain penetration.[8][9] Clinical trial data has demonstrated the superior efficacy of lorlatinib over crizotinib.[8][9]

ScaffoldKinase TargetRepresentative CompoundProgression-Free Survival (12 months)Reference
Macrocycle ALKLorlatinib78%[8][9]
AminopyridineALKCrizotinib39%[8][9]
Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent pan-FGFR inhibitors.[10] Other scaffolds, such as the indazole core, have also been employed in the design of FGFR inhibitors.[11]

ScaffoldKinase TargetRepresentative CompoundIC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridine FGFR1/2/3Compound 4h7 (FGFR1), 9 (FGFR2), 25 (FGFR3)[10]
IndazoleFGFR1/2/3Compound 19460 (FGFR1), 140 (FGFR2), 2200 (FGFR3)[11]
NaphthyridineFGFR1/2/3/4Erdafitinib1.2 (FGFR1), 2.5 (FGFR2), 5.7 (FGFR3), 5.4 (FGFR4)[12]

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of kinase inhibitors. Specific details may vary between laboratories and kinase targets.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay quantifies kinase activity by measuring the phosphorylation of a substrate, which is detected by a fluorescence resonance energy transfer (FRET) signal.

  • Reagent Preparation: Prepare a serial dilution of the test inhibitor (e.g., based on the this compound scaffold) in the assay buffer. Prepare solutions of the kinase, a fluorescently labeled substrate, and ATP.

  • Kinase Reaction: In a 384-well plate, add the test inhibitor, the kinase, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing a terbium-labeled antibody that specifically binds to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the FRET signal.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

Cell Viability Assay (MTT/MTS)

This colorimetric assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor and incubate for a desired period (e.g., 72 hours).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[14][15]

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon treatment with a kinase inhibitor.

  • Cell Lysis: Treat cells with the kinase inhibitor for a specific time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.

  • Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation.[16][17]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by the discussed kinase inhibitors and a general workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Scaffold Quinazoline->EGFR PyrroloPyridine 1H-Pyrrolo[2,3-b]pyridine Scaffold PyrroloPyridine->EGFR

Caption: Simplified EGFR Signaling Pathway and Points of Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription regulates PyrroloPyridine 1H-Pyrrolo[2,3-b]pyridine Scaffold PyrroloPyridine->JAK PyrroloPyrimidine Pyrrolo[2,3-d]pyrimidine Scaffold PyrroloPyrimidine->JAK Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies KinaseAssay In Vitro Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Panel KinaseAssay->Selectivity CellViability Cell Viability Assay (GI50/IC50) Selectivity->CellViability WesternBlot Target Engagement (Western Blot) CellViability->WesternBlot PK Pharmacokinetics (PK) WesternBlot->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

References

A Comparative Guide to the Structure-Activity Relationship of 7-Azaindole-5-Carboxamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design.[2][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-azaindole-5-carboxamide and related derivatives, focusing on their inhibitory potential against various kinase targets implicated in oncology and other diseases. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and research workflows.

Comparative Inhibitory Activity of 7-Azaindole Derivatives

The following tables summarize the in vitro potency of various 7-azaindole derivatives against several key kinase targets. These tables highlight the impact of substitutions at different positions of the 7-azaindole core on inhibitory activity.

Table 1: SAR of 7-Azaindole Derivatives as Erk5 Inhibitors

Extracellular signal-regulated kinase 5 (Erk5) is a crucial component of the mitogen-activated protein kinase (MAPK) signaling pathway and is implicated in cancer cell proliferation and survival.[5]

Compound IDR1R2IC50 (µg/mL) against A549 cells
4a HPhenyl6.23
4h H4-Fluorophenyl8.52
5d Methyl4-Chlorophenyl7.33
5j Methyl4-Methoxyphenyl4.56
XMD8-92 (Control) --5.36

Data extracted from a study on novel 7-azaindole derivatives as potential Erk5 kinase inhibitors with anticancer activity.[5]

Table 2: SAR of 7-Azaindole Derivatives as CDK9/Cyclin T and Haspin Kinase Inhibitors

Cyclin-dependent kinase 9 (CDK9) and Haspin kinase are both considered important targets in oncology.[6] Dual inhibition of these kinases is a promising therapeutic strategy.

Compound IDR Group on BenzocycloalkanoneCDK9/Cyclin T IC50 (µM)Haspin IC50 (µM)
8g 4-Fluoro0.0580.028
8h 4-Chloro0.0510.024
8i 4-Bromo>100.018
8l 3,4-Dichloro>100.014

Data from a study on 7-azaindole derivatives bearing benzocycloalkanone motifs.[6]

Table 3: SAR of 7-Azaindole Derivatives as CDK8 Inhibitors

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator implicated in the progression of various cancers, including acute myeloid leukemia.[7][8]

Compound IDR Group on Phenylurea MoietyCDK8 IC50 (nM)GI50 (µM) in MV4-11 cells
6 3-Methylphenyl51.31.97
27 4-Methylphenyl-(66.05% inhibition)
28 4-Trifluoromethylphenyl-(74.4% inhibition)

Data from a study on the design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of 7-azaindole-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (p38α MAPK ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and inhibition.

Materials:

  • p38α kinase

  • Peptide substrate (e.g., ATF2)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (7-azaindole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

    • Prepare a master mix of the p38α kinase and the peptide substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium

  • Test compounds (7-azaindole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium from the wells without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by 7-azaindole derivatives and a typical workflow for their discovery and development.

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 P MK2 MK2 p38->MK2 P Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) MK2->Transcription_Factors P Inflammation Inflammation & Cellular Responses Transcription_Factors->Inflammation

Caption: p38 MAPK signaling pathway activation by stress and cytokines.

Kinase_Inhibitor_Workflow Synthesis Synthesis of 7-Azaindole Derivatives Biochemical_Screening Biochemical Screening (Kinase Inhibition Assay) Synthesis->Biochemical_Screening Hit_Identification Hit Identification (IC50 Determination) Biochemical_Screening->Hit_Identification SAR_Analysis SAR Analysis & Lead Optimization Hit_Identification->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Cell_Based_Assays Cell-Based Assays (Viability, Target Engagement) SAR_Analysis->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Cell_Based_Assays->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: General workflow for kinase inhibitor discovery and development.

References

A Comparative Guide to 7-Azaindole-Based and Pan-FGFR Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, differentiation, and angiogenesis.[1] Dysregulation of this pathway through gene amplification, mutations, or fusions is a key oncogenic driver in a variety of solid tumors.[2] This guide provides an objective comparison of a 7-azaindole-based FGFR inhibitor, AZD4547, with other established pan-FGFR inhibitors, namely Infigratinib (BGJ398) and Erdafitinib, based on their in vitro and in vivo preclinical performance. Additionally, we include data on a novel selective 7-azaindole-based FGFR4 inhibitor, Compound 30, to highlight the evolving landscape of FGFR-targeted therapies.[3]

In Vitro Potency and Selectivity: A Head-to-Head Comparison

The in vitro activity of FGFR inhibitors is a crucial determinant of their therapeutic potential and potential off-target effects. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these inhibitors against their target kinases. The following table summarizes the reported IC50 values for AZD4547, Infigratinib, Erdafitinib, and Compound 30 against the four FGFR isoforms.

InhibitorTargetIC50 (nM)Reference(s)
AZD4547 FGFR10.2[4]
FGFR22.5[4]
FGFR31.8[4]
FGFR4165[4]
VEGFR2>10,000[5]
Infigratinib (BGJ398) FGFR10.9[6]
FGFR21.4[6]
FGFR31.0[6]
FGFR460[6]
VEGFR2180[6]
Erdafitinib FGFR11.2[7]
FGFR22.5[7]
FGFR33.0[7]
FGFR45.7[7]
VEGFR236.8[7]
Compound 30 FGFR4Potent Inhibition[8]
Other KinasesHigh Selectivity[8]

Key Observations:

  • AZD4547 , a 7-azaindole derivative, demonstrates high potency against FGFR1, 2, and 3, with significantly weaker activity against FGFR4 and negligible inhibition of VEGFR2, highlighting its selectivity.[4][5]

  • Infigratinib (BGJ398) is a potent pan-FGFR inhibitor with strong activity against FGFR1, 2, and 3, and moderate activity against FGFR4. It also exhibits some off-target activity against VEGFR2.[6]

  • Erdafitinib is a potent inhibitor of all four FGFR isoforms, with a relatively smaller selectivity window against VEGFR2 compared to AZD4547.[7]

  • Compound 30 , another 7-azaindole-based molecule, is highlighted for its potent and selective inhibition of FGFR4, representing a distinct class of inhibitors targeting this specific isoform.[8]

In Vivo Antitumor Efficacy: Xenograft Model Data

The ultimate test of an anticancer agent's potential lies in its ability to inhibit tumor growth in vivo. The following table summarizes the preclinical efficacy of the selected FGFR inhibitors in various xenograft models.

InhibitorCancer TypeXenograft ModelDosing RegimenKey FindingsReference(s)
AZD4547 Ovarian CancerOvcar8 cells in NRGA mice15 mg/kg, dailyDecreased tumor volume and weight.[9]
Ovarian CancerDrug-sensitive EOC cells in xenograft modelsNot specifiedSignificantly decreased tumor weight.[10]
Infigratinib (BGJ398) Bladder CancerRT112 cells in female Rowett rats10 and 30 mg/kg, daily for 12 daysInduced tumor growth inhibition and stasis.[6]
Urothelial CarcinomaPatients with FGFR3 alterations125 mg, daily (3 weeks on/1 week off)Objective response rate of 25.4%.[11]
Erdafitinib Urothelial CarcinomaPatients with FGFR alterations8 mg, daily (with potential uptitration)Objective response rate of 40%.[12]
Compound 30 Hepatocellular CarcinomaHuH-7 cells in a mouse xenograft modelNot specifiedSignificant in vivo antitumor activity.[8]

Key Observations:

  • AZD4547 has demonstrated significant antitumor effects in ovarian cancer xenograft models, leading to reduced tumor growth.[9][10]

  • Infigratinib (BGJ398) shows efficacy in bladder and urothelial carcinoma models, inducing tumor growth inhibition and achieving objective responses in clinical settings.[6][11]

  • Erdafitinib exhibits a notable response rate in patients with urothelial carcinoma harboring FGFR alterations.[12]

  • The novel 7-azaindole Compound 30 has shown promising antitumor activity in a hepatocellular carcinoma model, underscoring the potential of selective FGFR4 inhibition.[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

In Vitro Kinase and Proliferation Assays

Kinase Activity Assay (General Protocol):

The inhibitory activity of the compounds against FGFR kinases is typically determined using a radiometric or fluorescence-based assay. A common method involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human FGFR kinase domains are used. A generic or specific peptide substrate for the kinase is prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the kinase enzyme in the presence of ATP (often at or near its Km concentration) and the substrate.

  • Detection of Phosphorylation:

    • Radiometric Assay: [γ-³³P]ATP is used, and the incorporation of the radioactive phosphate into the substrate is measured using a scintillation counter.[6]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a lanthanide-labeled antibody that recognizes the phosphorylated substrate, leading to a FRET signal that is proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (e.g., DMSO). IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Cancer cell lines with known FGFR alterations are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the FGFR inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies

General Protocol for Subcutaneous Xenograft Model:

  • Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10⁷ cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[9]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into control and treatment groups.

  • Drug Administration: The FGFR inhibitor or vehicle control is administered to the mice according to a predetermined schedule and route (e.g., oral gavage, daily).

  • Tumor Measurement and Body Weight Monitoring: Tumor volume is measured periodically (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or after a defined treatment period. The antitumor efficacy is typically expressed as tumor growth inhibition (TGI).

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental designs, the following diagrams illustrate the FGFR signaling pathway and a general workflow for evaluating FGFR inhibitors.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PI3K PI3K PLCg->PI3K AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor FGFR Inhibitor (e.g., 7-Azaindole) Inhibitor->FGFR

Caption: The FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellProliferation Cell-Based Proliferation Assay (e.g., MTT) KinaseAssay->CellProliferation WesternBlot Western Blot Analysis (Pathway Modulation) CellProliferation->WesternBlot Xenograft Tumor Xenograft Model (e.g., Subcutaneous) WesternBlot->Xenograft Dosing Drug Administration (e.g., Oral Gavage) Xenograft->Dosing Efficacy Efficacy Assessment (Tumor Growth Inhibition) Dosing->Efficacy Toxicity Toxicity Assessment (Body Weight, etc.) Dosing->Toxicity

Caption: A generalized experimental workflow for the preclinical evaluation of FGFR inhibitors.

References

A Comparative Guide to 7-Azaindole Analogs in Kinase Active Sites: A Docking and Inhibition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for drug discovery programs targeting a wide range of kinases implicated in diseases such as cancer.[1][2] This guide provides a comparative analysis of 7-azaindole analogs, presenting their performance in molecular docking studies and their corresponding in vitro inhibitory activities against various kinase targets.

Data Presentation: A Comparative Look at Multi-Kinase Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 7-azaindole derivatives against a panel of oncogenic kinases. This data, derived from the work of Daydé-Cazals et al. (2016), highlights the structure-activity relationship (SAR) and the potential for developing multi-targeted kinase inhibitors from this scaffold.[3]

CompoundABL (IC50, nM)SRC (IC50, nM)KDR (VEGFR2) (IC50, nM)AURKA (IC50, nM)AURKB (IC50, nM)
6a 1012>1000>1000>1000
6j 46125>1000>1000
6z 23815070
7d 1520250>1000>1000
7h 5850500250

Correlation of Docking Scores and Biological Activity

While the Daydé-Cazals et al. (2016) study did not provide a direct correlation of docking scores with the IC50 values in a comparative table, other studies on 7-azaindole analogs have demonstrated a strong relationship between in silico predictions and experimental outcomes. For instance, a study on 7-azaindole analogs as PARP inhibitors showed a good correlation between the calculated binding energies (dG) and the observed growth inhibition (GI50) values.[4] This underscores the utility of molecular docking in prioritizing compounds for synthesis and biological testing.

The following table, adapted from a study by Sharma et al. (2024) on 7-azaindole analogs targeting PARP, illustrates how such comparative data is typically presented.

CompoundLF Rank ScoredG (kcal/mol)GI50 (µM)
4a -8.5-7.225.1
4b -8.2-7.030.5
4g -9.1-7.815.6
4h -8.8-7.522.3
4i -8.9-7.618.9

Mandatory Visualization

Binding Modes of 7-Azaindole Analogs in the Kinase Hinge Region

The versatility of the 7-azaindole scaffold allows for different binding orientations within the kinase active site, which can be broadly classified into "normal," "flipped," and "non-hinge" modes.[2] Understanding these binding modes is crucial for structure-based drug design and the optimization of inhibitor potency and selectivity.

G Binding Modes of 7-Azaindole in Kinase Active Site cluster_normal Normal Binding Mode cluster_flipped Flipped Binding Mode cluster_non_hinge Non-Hinge Binding Mode Hinge Hinge Azaindole_N 7-Azaindole (Normal) Hinge->Azaindole_N H-bonds Gatekeeper+1 Gatekeeper+1 Azaindole_N->Gatekeeper+1 Interaction Gatekeeper+3 Gatekeeper+3 Azaindole_N->Gatekeeper+3 Interaction Hinge_F Hinge Azaindole_F 7-Azaindole (Flipped) Hinge_F->Azaindole_F H-bonds Gatekeeper+1_F Gatekeeper+1_F Azaindole_F->Gatekeeper+1_F Interaction Gatekeeper+3_F Gatekeeper+3_F Azaindole_F->Gatekeeper+3_F Interaction Hinge_NH Hinge Other_Motif Alternative Hinge Binder Other_Motif->Hinge_NH H-bonds Azaindole_NH 7-Azaindole (Binds Elsewhere) Allosteric_Pocket Allosteric_Pocket Azaindole_NH->Allosteric_Pocket Interaction

Caption: Binding modes of 7-azaindole analogs in kinase active sites.

General Workflow for In Vitro Kinase Inhibition Assay

The determination of a compound's inhibitory activity against a target kinase typically follows a standardized workflow, from reagent preparation to data analysis.

G Workflow for In Vitro Kinase Inhibition Assay Start Start Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Assay_Plate Assay Plate Setup (Serial Dilution of Inhibitor) Reagent_Prep->Assay_Plate Incubation Pre-incubation (Kinase + Inhibitor) Assay_Plate->Incubation Reaction Initiate Kinase Reaction (Add Substrate/ATP) Incubation->Reaction Detection Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) Reaction->Detection Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Detection->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Comparison of 7-Azaindole and Indole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor drug discovery, the strategic selection of core heterocyclic scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. Among the most successful scaffolds are indole and its bioisostere, 7-azaindole. This guide provides a comprehensive head-to-head comparison of these two analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel kinase inhibitors.

Core Structural Differences and Binding Interactions

The primary distinction between indole and 7-azaindole lies in the replacement of the C-H group at the 7-position of the indole ring with a nitrogen atom. This seemingly subtle modification has profound implications for the molecule's interaction with the kinase hinge region, a critical component of the ATP-binding pocket.

The 7-azaindole scaffold is often considered a "privileged" hinge-binding motif because it can form two crucial hydrogen bonds with the backbone of the kinase hinge region. The pyrrolic N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor.[1][2] This bidentate interaction mimics the binding of the adenine moiety of ATP, leading to high-affinity binding.[3] In contrast, the indole scaffold typically forms only a single hydrogen bond through its N-H donor. This fundamental difference in binding potential often translates to enhanced potency for 7-azaindole analogs.

Quantitative Comparison of Inhibitory Activity

Direct head-to-head comparisons of 7-azaindole and indole analogs within the same study are not always available across a wide range of kinases. However, by examining data from various studies, a clear trend emerges favoring the 7-azaindole scaffold in many instances. The following tables summarize the inhibitory activities of representative 7-azaindole and indole-based inhibitors against several key kinase targets.

Table 1: Comparison of Inhibitors Targeting Cyclin-Dependent and Haspin Kinases

Compound ScaffoldKinase TargetIC50 (nM)Reference
7-Azaindole (Compound 8l)Haspin14[4]
7-Azaindole (Compound 8g)CDK9/CyclinT>10,000[4]
7-Azaindole (Compound 8h)CDK9/CyclinT2,300[4]

Note: Direct indole analog comparisons were not provided in this specific study, but the data highlights the potent activity of 7-azaindole derivatives against these targets.

Table 2: Comparison of Inhibitors Targeting Receptor Tyrosine Kinases

| Compound Scaffold | Kinase Target | IC50 (nM) | Reference | | --- | --- | --- | | 7-Azaindole derivative | VEGFR2 | 37 |[5] | | 6-Azaindole derivative | VEGFR2 | 48 |[5] | | 4-Azaindole derivative | VEGFR2 | ~10-fold higher than 7-azaindole |[5] | | 5-Azaindole derivative | VEGFR2 | ~10-fold higher than 7-azaindole |[5] | | Indole derivative (Sunitinib) | VEGFR-2 | 75 |[6] |

This data suggests that while other azaindole isomers are effective, the 7-azaindole scaffold can offer superior potency for certain kinases like VEGFR2 when compared to both other positional isomers and some established indole-based inhibitors.

Table 3: Comparison of Inhibitors Targeting PI3K

Compound ScaffoldKinase TargetIC50 (nM)Reference
7-Azaindole (Compound B13)PI3Kγ0.5[7]
Indole-based (FD223)PI3Kδ1[8]

This comparison illustrates the exceptional potency that can be achieved with the 7-azaindole scaffold against lipid kinases of the PI3K family.

Physicochemical Properties and Drug-like Characteristics

The introduction of a nitrogen atom in the 7-azaindole ring generally leads to improved physicochemical properties compared to the corresponding indole analogs. Notably, 7-azaindoles often exhibit enhanced aqueous solubility, a critical factor for oral bioavailability.[9] This improvement in solubility can simplify formulation development and improve the overall drug-like properties of a compound. Furthermore, the 7-azaindole scaffold can also lead to increased metabolic stability.[9]

Signaling Pathway Inhibition

Both 7-azaindole and indole-based inhibitors have been successfully developed to target a multitude of kinase-driven signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified, generic signaling cascade that can be targeted by these inhibitors at various nodes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K SRC SRC RTK->SRC AKT AKT PI3K->AKT Transcription Gene Transcription, Cell Proliferation, Survival AKT->Transcription RAF RAF (e.g., B-RAF) MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription SRC->RAF CDK CDK (e.g., CDK9) CDK->Transcription

Caption: A simplified signaling pathway targeted by kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 7-azaindole and indole analogs.

Biochemical Kinase Assay (IC50 Determination)

This protocol describes a luminescent kinase assay to measure the direct inhibitory effect of a compound on purified enzyme activity. The assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (7-azaindole and indole analogs)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: Add 5 µL of the diluted test compound or DMSO (for control wells) to the wells of the assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase enzyme and the substrate peptide in kinase assay buffer. Add 20 µL of this master mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent assay reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Kinase Inhibition Assay (In-Cell Western)

This protocol provides a method to determine the IC50 of a compound in a cellular context by measuring the inhibition of phosphorylation of a target protein.

Materials:

  • Human cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compounds

  • Stimulant (e.g., growth factor) if required to activate the pathway

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Primary antibody specific for the phosphorylated target protein

  • Primary antibody for a total protein control (e.g., GAPDH or total target protein)

  • Fluorescently labeled secondary antibodies

  • 96- or 384-well clear-bottom cell culture plates

  • Imaging system capable of fluorescent detection

Procedure:

  • Cell Seeding: Seed cells into the microplate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO). Incubate for the desired period (e.g., 1-2 hours).

  • Stimulation: If necessary, add a stimulant to activate the kinase signaling pathway and incubate for a predetermined time.

  • Cell Fixation and Permeabilization: Aspirate the culture medium, wash with PBS, and then fix the cells. After washing, permeabilize the cells to allow antibody entry.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with the primary antibodies (phospho-specific and total protein control) diluted in blocking buffer.

  • Secondary Antibody Incubation: After washing, incubate with the appropriate fluorescently labeled secondary antibodies.

  • Image Acquisition: Image the plate using a suitable imager.

  • Data Analysis: Quantify the fluorescence intensity for both the phospho-protein and the total protein control. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the logarithm of the compound concentration to determine the cellular IC50.

Kinase Selectivity Profiling

This workflow outlines a general approach to assess the selectivity of a kinase inhibitor against a panel of kinases.

G cluster_workflow Kinase Selectivity Profiling Workflow A Compound of Interest (7-Azaindole or Indole Analog) B Select Kinase Panel (e.g., representative kinome panel) A->B C Primary Screen (Single high concentration, e.g., 1µM) B->C D Determine % Inhibition C->D E Hits with >50% Inhibition D->E F Secondary Screen (Dose-response IC50 determination) E->F G Selectivity Profile (Comparison of IC50 values) F->G

Caption: A typical workflow for kinase selectivity profiling.

Conclusion

The 7-azaindole scaffold frequently offers distinct advantages over the traditional indole core in the design of kinase inhibitors. Its ability to form a bidentate hydrogen bond with the kinase hinge often translates to superior potency. Furthermore, the improved physicochemical properties, such as enhanced solubility, contribute to better drug-like characteristics. While indole remains a valuable and widely used scaffold in medicinal chemistry, the bioisosteric replacement with 7-azaindole represents a powerful and validated strategy for optimizing kinase inhibitors. The choice between these two scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall goals of the drug discovery program. The experimental protocols provided herein offer a robust framework for the direct and reliable comparison of novel 7-azaindole and indole analogs.

References

Assessing the ADME Properties of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged core in modern medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The carboxylic acid moiety at the 5-position often serves as a key interaction point with biological targets or as a handle for further chemical modification. However, the successful progression of any drug candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative overview of the ADME characteristics of selected 1H-pyrrolo[2,3-b]pyridine derivatives, supported by experimental data and detailed methodologies to aid researchers in this critical area of drug discovery.

Comparative ADME Data

Compound IDTherapeutic TargetclogPlogD7.4Thermodynamic Aqueous Solubility (µM)Human Liver Microsome CLint (µL/min/mg protein)Rat Hepatocyte CLint (µL/min/10⁶ cells)In Vitro ADME ProfileCYP450 Inhibition
NEU-1200 Trypanosome Proliferation2.82.76302627FavorableNot Reported
Compound 11h Phosphodiesterase 4B (PDE4B)Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedAcceptable[1]Not Reported
Compound 46 Cyclin-Dependent Kinase 8 (CDK8)Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNo obvious inhibitory effect

Note: The limited publicly available data underscores the proprietary nature of much ADME research in drug discovery. The data for NEU-1200, a 2,4-substituted 1H-pyrrolo[2,3-b]pyridine, provides a valuable benchmark for solubility and metabolic stability.

Experimental Protocols

The following are detailed methodologies for key in vitro ADME assays commonly employed in the assessment of drug candidates like 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Control compounds (one high clearance, one low clearance)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in a suitable solvent to the desired concentration (e.g., 1 µM).

  • Pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome mixture.

  • Immediately add the test compound to the reaction mixture and vortex gently.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding the aliquot to ice-cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, to predict intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well plate format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution

  • Control compounds (one high permeability, one low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Prepare the dosing solution of the test compound in the transport buffer at the desired concentration (e.g., 10 µM).

  • To measure apical to basolateral (A→B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To measure basolateral to apical (B→A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • At the end of the incubation, take a sample from the donor chamber.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)).

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to reach its target. The Rapid Equilibrium Dialysis (RED) method is commonly used.

Materials:

  • Test compound stock solution

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device

  • Control compounds (one high binding, one low binding)

  • Acetonitrile for protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Spike the test compound into human plasma at the desired concentration (e.g., 1 µM).

  • Add the plasma containing the test compound to one chamber of the RED device.

  • Add PBS to the other chamber of the RED device.

  • Incubate the sealed RED device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, take aliquots from both the plasma and the buffer chambers.

  • Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot to ensure matrix-matched samples for analysis.

  • Precipitate the proteins by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples.

  • Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.

  • Calculate the fraction unbound (fu) in plasma.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

Materials:

  • Test compound stock solution

  • Human liver microsomes or recombinant human CYP enzymes

  • Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Known CYP inhibitors as positive controls

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a range of concentrations of the test compound.

  • Pre-incubate the test compound or positive control inhibitor with human liver microsomes or recombinant CYP enzymes and buffer at 37°C.

  • Initiate the reaction by adding a mixture of the specific probe substrate and the NADPH regenerating system.

  • Incubate for a specific time at 37°C.

  • Terminate the reaction by adding ice-cold acetonitrile or methanol with an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Calculate the percent inhibition of CYP activity at each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity).

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro ADME assays described above.

ADME_Assessment_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Caco2 Caco-2 Permeability Assay Excretion In vivo studies (beyond this scope) Caco2->Excretion PPB Plasma Protein Binding (RED Assay) PPB->Excretion MS Microsomal Stability MS->Excretion CYP CYP450 Inhibition CYP->Excretion Lead_Compound Lead Compound Lead_Compound->Caco2 Lead_Compound->PPB Lead_Compound->MS Lead_Compound->CYP Microsomal_Stability_Workflow A Prepare reaction mix: Microsomes + Buffer + Test Compound B Pre-warm at 37°C A->B C Initiate reaction with NADPH B->C D Incubate at 37°C C->D E Sample at time points (0, 5, 15, 30, 60 min) D->E F Terminate reaction with ice-cold acetonitrile E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I Caco2_Permeability_Workflow A Culture Caco-2 cells on Transwell® inserts for 21 days B Verify monolayer integrity (TEER) A->B C Add dosing solution to donor chamber and buffer to receiver chamber B->C D Incubate at 37°C C->D E Sample receiver chamber at time points D->E F Analyze samples by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

References

Safety Operating Guide

Prudent Disposal of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive operational plan for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2][3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, based on available safety data, is to treat it as hazardous waste.

  • Waste Collection:

    • Carefully collect any waste material, including surplus or non-recyclable solutions, into a designated and appropriately labeled hazardous waste container.[1][3]

    • For spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[2] Avoid creating dust during cleanup.[1][3]

  • Container Management:

    • Ensure the waste container is suitable for chemical waste, is kept tightly closed, and is stored in a cool, dry, and well-ventilated area.

    • Contaminated packaging should be treated as unused product and disposed of in the same manner.[1][3]

  • Engage a Licensed Waste Disposal Service:

    • The primary and mandatory step for the final disposal is to contact and contract with a licensed professional waste disposal company.[1][3][4]

    • Provide the waste disposal service with a comprehensive list and characterization of the waste, including the Safety Data Sheet (SDS) for this compound.

  • Environmental Protection:

    • Under no circumstances should this chemical be allowed to enter drains, sewers, or waterways.[1][2][4][5][6] All measures should be taken to prevent its release into the environment.[4][5]

Quantitative Data Summary

Currently, publicly available Safety Data Sheets for this compound and its derivatives do not specify quantitative disposal limits. The consistent guideline is to dispose of any amount through a certified hazardous waste handler.

ParameterValueSource
Recommended Disposal MethodIncineration in a chemical incinerator with afterburner and scrubber, or other methods approved by a licensed disposal company.[1]
Environmental ReleaseProhibited. Do not allow entry into drains, soil, or water.[1][2][4][5]

Experimental Protocols

No experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes are provided in the reviewed safety literature. The standard and required procedure is professional disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurred? ppe->spill collect Collect Waste in a Labeled, Closed Container store Store Waste Container in a Cool, Dry, Ventilated Area collect->store spill->collect No cleanup Clean Spill with Inert Absorbent and Place in Waste Container spill->cleanup Yes cleanup->collect contact Contact Licensed Waste Disposal Company store->contact provide_info Provide SDS and Waste Characterization contact->provide_info transfer Transfer Waste to Disposal Company provide_info->transfer end End: Proper Disposal Complete transfer->end

Disposal Workflow Diagram

References

Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is synthesized from SDSs of structurally similar compounds, including various pyridine carboxylic acids and their derivatives. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.

This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational procedures, and disposal plans for handling this compound.

Hazard Assessment of Analogous Compounds

Structurally related compounds, such as 2,3-Pyridinedicarboxylic acid and various substituted 1H-Pyrrolo[2,3-b]pyridine derivatives, are classified as hazardous. The primary risks associated with these types of compounds include:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation or damage.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[2]

  • Sensitization: Prolonged or repeated exposure may cause allergic reactions in some individuals.[3]

  • Combustibility: As a fine powder, it may form explosive mixtures with air and can be combustible at high temperatures.[4][5]

Data Presentation: Hazard Classification of Analogues

The following table summarizes the GHS hazard classifications found for various analogues of this compound. This data should be used as a reference to infer the potential hazards of the target compound.

Hazard ClassificationGHS CategoryHazard Statement CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed.
Skin Corrosion/IrritationCategory 1B / 2H314 / H315Causes severe skin burns / Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318 / H319Causes serious eye damage / irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[1]

Operational and Disposal Plans

Adherence to strict safety protocols is crucial when handling this compound. The following step-by-step guidance outlines the procedures for safe handling, use, and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. Engineering controls like fume hoods should always be the primary barrier, with PPE serving as essential secondary protection.[6]

PPE CategorySpecification
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards are mandatory.[7] A face shield should be worn over goggles when there is a significant splash hazard.[7][8]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile).[9] Gloves must be inspected before use and removed immediately after contact with the chemical, followed by hand washing.[8] For extended contact, consider heavier-duty gloves.
Body Protection A lab coat is required to protect skin and clothing.[9] For larger quantities or tasks with a high risk of dust generation, consider chemical-resistant coveralls. Ensure long pants and closed-toe shoes are worn.[8]
Respiratory Protection All handling of the solid powder must be conducted in a certified chemical fume hood to avoid inhalation of dust.[2] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or higher) is required.[7][9]
Experimental Protocols: Step-by-Step Handling Procedure

This protocol minimizes exposure and ensures a safe operational workflow.

  • Preparation and Area Setup:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood before starting.

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing the Compound:

    • Don Personal Protective Equipment (PPE) as specified in the table above.

    • Perform all weighing operations inside the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or vessel.

    • Avoid creating dust clouds by handling the powder gently.[2]

    • Close the primary container tightly immediately after dispensing.

  • Use in Experiment (e.g., Dissolution):

    • Add the weighed solid to the reaction vessel or solvent within the fume hood.

    • If adding to a solvent, add the powder slowly to avoid splashing.

    • Cap the vessel securely before removing it from the fume hood for subsequent steps (e.g., heating, stirring), if the process allows.

  • Cleanup:

    • Carefully wipe down the spatula and work surfaces with a damp cloth or towel to collect any residual powder without generating dust.

    • Dispose of all contaminated disposable items (weigh boats, gloves, absorbent liners) as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Collect unused or waste this compound in its original container or a clearly labeled, sealable hazardous waste container.[10][11]

    • Contaminated disposable items (gloves, wipes, weigh paper, etc.) must be collected in a designated, sealed hazardous waste bag or container.[10]

  • Empty Containers:

    • Containers that held the compound should be considered hazardous waste unless they have been triple-rinsed.[12] The rinsate must be collected and disposed of as liquid hazardous waste.[12]

  • Waste Collection:

    • Label all waste containers clearly with "Hazardous Waste" and the chemical name.[11]

    • Store waste in a designated, secure satellite accumulation area until it can be collected by institutional Environmental Health and Safety (EHS) personnel for final disposal, likely via incineration.[10][13]

    • Never dispose of this chemical down the drain or in regular trash.[11]

Mandatory Visualization: Chemical Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

G prep_area Designate Fume Hood Area don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh Powder Carefully don_ppe->weigh transfer Transfer to Vessel/Solvent weigh->transfer proceed Proceed with Experiment transfer->proceed cleanup_surfaces Clean Work Surfaces proceed->cleanup_surfaces dispose_waste Segregate & Dispose of Contaminated Waste cleanup_surfaces->dispose_waste doff_ppe Doff PPE & Wash Hands dispose_waste->doff_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.